Product packaging for N-Ethyl-N-methylpropionamide-PEG1-Br(Cat. No.:)

N-Ethyl-N-methylpropionamide-PEG1-Br

Cat. No.: B11873139
M. Wt: 238.12 g/mol
InChI Key: OLYGJISQVORUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-N-methylpropionamide-PEG1-Br is a useful research compound. Its molecular formula is C8H16BrNO2 and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16BrNO2 B11873139 N-Ethyl-N-methylpropionamide-PEG1-Br

Properties

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide

InChI

InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3

InChI Key

OLYGJISQVORUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CCOCCBr

Origin of Product

United States

Foundational & Exploratory

What are the physical properties of N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Ethyl-N-methylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physical properties, experimental characterization protocols, and molecular structure of this compound. Given that this compound is not extensively documented in publicly available literature, this guide synthesizes data from its constituent chemical moieties—N-Ethyl-N-methylpropionamide and a bromo-PEGylated linker—to forecast its behavior and provide a framework for empirical validation.

Core Molecular Data and Predicted Physical Properties

This compound is a bifunctional molecule featuring a tertiary amide and a terminal alkyl bromide connected by a single polyethylene (B3416737) glycol (PEG) unit. The hydrophilic PEG spacer is expected to influence its solubility, while the terminal bromine serves as a reactive site for nucleophilic substitution, making it a potentially valuable building block in bioconjugation and medicinal chemistry.

The physical properties of the parent amide, N-Ethyl-N-methylpropionamide, have been documented.[1][2][3][4] These properties, combined with those of a bromo-ethoxy group, allow for the estimation of the final compound's characteristics.

Table 1: Predicted Core Molecular and Physical Properties

PropertyN-Ethyl-N-methylpropionamide (Parent Compound)Predicted Value for this compoundData Source / Rationale
Molecular Formula C6H13NO[1][2][4]C8H16BrNO2Calculated
Molecular Weight 115.17 g/mol [1][2]238.12 g/mol Calculated
Physical State Liquid (at 25°C)Likely a liquid or low-melting solidAddition of the polar PEG-Br chain may increase melting point.
Boiling Point 181.9°C at 760 mmHg[2]> 200°C (Predicted to decompose at higher temperatures)Increased molecular weight and polarity will raise the boiling point.
Density 0.873 g/cm³[2]~1.1 - 1.3 g/cm³The dense bromine atom will significantly increase the overall density.
Refractive Index 1.423[2]~1.45 - 1.47Addition of the PEG-Br moiety will likely increase the refractive index.
Solubility Soluble in water and organic solventsPredicted to be soluble in water, polar organic solvents (e.g., ethanol, DMSO, DMF), and moderately soluble in less polar solvents (e.g., dichloromethane).The hydrophilic PEG chain enhances aqueous solubility.
XLogP3 0.6[1]~0.8 - 1.2The bromo-PEG extension is expected to slightly increase lipophilicity.

Molecular Structure and Visualization

The structure of this compound consists of a propionamide (B166681) core, N-substituted with both an ethyl and a methyl group. The propionyl group is further functionalized at the 2-position with a 2-bromoethoxy group.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Product synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc final_product Pure, Characterized Compound nmr->final_product ms->final_product ir->final_product hplc->final_product

References

N-Ethyl-N-methylpropionamide-PEG1-Br CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Ethyl-N-methylpropionamide-PEG1-Br

This compound is a monofunctional, PEG-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a propionamide (B166681) group and a single polyethylene (B3416737) glycol (PEG) unit, terminating in a bromine atom. This terminal bromide serves as a reactive handle for conjugation to other molecules, typically a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValueSource
CAS Number 1695856-63-3[1]
Molecular Weight 238.12 g/mol [1]
Molecular Formula C8H16BrNO2[1]
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C
Storage (in DMSO) 6 months at -80°C

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a building block for this linker.

The general mechanism of PROTAC action is as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

  • This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

  • The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (containing Linker) POI->PROTAC Binds to POI Ligand Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Assembly_Workflow cluster_synthesis Component Synthesis/Acquisition cluster_coupling1 First Coupling Reaction cluster_coupling2 Second Coupling Reaction cluster_purification Purification and Analysis POI_Ligand POI Ligand (with nucleophile) Coupling1 Nucleophilic Substitution POI_Ligand->Coupling1 Linker N-Ethyl-N-methylpropionamide -PEG1-Br Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with coupling group) Coupling2 Amide Coupling or Click Chemistry E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS, NMR Analysis Purification->Analysis

References

Solubility and Stability of N-Ethyl-N-methylpropionamide-PEG1-Br in Dimethyl Sulfoxide (DMSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility and stability of N-Ethyl-N-methylpropionamide-PEG1-Br in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of specific experimental data for this compound, this document outlines the expected physicochemical properties based on the characteristics of its constituent parts: the N-Ethyl-N-methylpropionamide core, the short polyethylene (B3416737) glycol (PEG) linker, and the terminal bromine. Furthermore, it details robust experimental protocols for determining these properties empirically.

Executive Summary

This compound is a functionalized molecule likely utilized in bioconjugation or as a building block in the synthesis of more complex structures, such as antibody-drug conjugates (ADCs) or PROTACs. For these applications, understanding its behavior in a common aprotic solvent like DMSO is critical for storage, handling, and reaction optimization.

Based on the general properties of similar chemical structures, this compound is expected to exhibit good solubility in DMSO. The stability of the molecule is primarily dictated by the amide bond, which is generally stable under anhydrous and neutral conditions. However, the presence of contaminants such as water, acids, or bases can promote degradation over time.

Predicted Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic molecules.

Expected Solubility Profile:

PEGylated compounds, in general, demonstrate high solubility in organic solvents like DMSO[1][2]. The presence of the polar amide group and the ether linkage in the PEG1 spacer should facilitate strong dipole-dipole interactions and hydrogen bonding with DMSO molecules, which can act as hydrogen bond acceptors[3][4]. While the terminal bromine adds some hydrophobicity, the overall molecule is anticipated to be readily soluble in DMSO.

Table 1: Predicted Solubility of this compound and Related Structures in DMSO

Compound/FragmentPredicted Solubility in DMSORationale
N-Ethyl-N-methylpropionamideHighAmide group forms favorable interactions with DMSO.
PEG1-BrHighThe ether linkage of PEG is highly soluble in DMSO[1].
This compound High (Predicted > 50 mg/mL) The combined polar functionalities of the amide and PEG components are expected to dominate the solubility profile.

Predicted Stability

The chemical stability of this compound in DMSO is primarily dependent on the integrity of the amide bond and the carbon-bromine bond.

Amide Bond Stability:

The amide bond is known for its kinetic stability, a result of resonance delocalization[5]. In a pure, anhydrous, and neutral DMSO solution, the amide bond of this compound is expected to be stable for extended periods, especially when stored at low temperatures. However, several factors can lead to its degradation:

  • Hydrolysis: The presence of water can lead to the slow hydrolysis of the amide bond to form N-ethyl-N-methylamine and propionic acid derivatives. This process can be accelerated by acidic or basic conditions[6][7].

  • Solvent Effects: While DMSO is generally a stable solvent, it can participate in reactions under certain conditions. Studies on amide hydrolysis in DMSO have shown that the solvent can influence the reaction rate by desolvating nucleophiles like hydroxide (B78521) ions[6].

Carbon-Bromine Bond Stability:

The alkyl bromide is susceptible to nucleophilic substitution. While DMSO itself is not highly nucleophilic, trace impurities (e.g., water, amines) could potentially react with the terminal bromide, especially at elevated temperatures.

Storage Recommendations:

To ensure maximum stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture[1]. If a stock solution in DMSO is required, it should be prepared using anhydrous DMSO and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwaySusceptible BondInfluencing FactorsMitigation Strategies
HydrolysisAmideWater, Acid/Base ContaminationUse anhydrous DMSO, avoid acidic/basic conditions.
Nucleophilic SubstitutionCarbon-BromineNucleophilic Impurities, Elevated TemperatureUse high-purity DMSO, store at low temperatures.

Experimental Protocols

To empirically determine the solubility and stability of this compound in DMSO, the following protocols are recommended.

Solubility Determination

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to DMSO B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Collect supernatant D->E F Dilute aliquot E->F G Quantify by HPLC-UV/MS F->G

Caption: Workflow for solubility determination.

Stability Assessment

Methodology: HPLC-Based Stability Indicating Method

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

  • Incubation: Aliquot the stock solution into several sealed vials and incubate them under different conditions (e.g., room temperature, 40°C, and a control at -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks should be monitored and, if possible, identified by MS.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution in anhydrous DMSO B Aliquot into vials A->B C Incubate at various temperatures (e.g., -20°C, RT, 40°C) B->C D Collect samples at defined time points C->D E Analyze by stability- indicating HPLC D->E F Calculate % remaining parent compound E->F G Identify degradants (LC-MS) E->G

Caption: Workflow for stability assessment.

Conclusion

This compound is predicted to have high solubility in DMSO, making it a suitable solvent for creating stock solutions. The compound is expected to be stable in anhydrous, neutral DMSO, particularly when stored at low temperatures. The primary degradation pathways are likely hydrolysis of the amide bond and nucleophilic attack at the alkyl bromide, both of which can be mitigated by using high-purity, anhydrous DMSO and appropriate storage conditions. The provided experimental protocols offer a robust framework for empirically verifying these properties to ensure the successful use of this compound in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Ethyl-N-methylpropionamide-PEG1-Br. Due to the absence of experimentally acquired spectra for this specific molecule in the public domain, this guide is based on predicted data derived from the known spectral characteristics of its constituent fragments: the N-Ethyl-N-methylpropionamide core, the polyethylene (B3416737) glycol (PEG) linker, and the terminal bromoethyl group. This document is intended to serve as a reference for the characterization of this and structurally related molecules.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs. The numbering convention used for the assignments is illustrated in the molecular structure below.

Molecular Structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Spectral Data
Assignment Structure Fragment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-aCH₃ (propionyl)1.1 - 1.2Triplet3H
H-bCH₂ (propionyl)2.3 - 2.5Quartet2H
H-cN-CH₃2.9 - 3.1Singlet3H
H-dN-CH₂3.3 - 3.5Quartet2H
H-eCH₃ (ethyl)1.1 - 1.2Triplet3H
H-fO-CH₂ (PEG)3.6 - 3.8Multiplet2H
H-gO-CH₂ (PEG)3.6 - 3.8Multiplet2H
H-hCH₂-Br3.4 - 3.6Triplet2H
Table 2: Predicted ¹³C NMR Spectral Data
Assignment Structure Fragment Predicted Chemical Shift (δ, ppm)
C-1C H₃ (propionyl)9 - 12
C-2C H₂ (propionyl)28 - 32
C-3C =O (amide)172 - 175
C-4N-C H₃33 - 36
C-5N-C H₂40 - 45
C-6C H₃ (ethyl)12 - 15
C-7O-C H₂ (PEG)68 - 72
C-8O-C H₂ (PEG)68 - 72
C-9C H₂-Br28 - 33

Experimental Protocols

The following sections outline detailed methodologies for the acquisition and processing of ¹H and ¹³C NMR spectra, applicable to this compound and similar small molecules.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is necessary for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[2]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any particulate matter.[1]

  • Internal Standard (Optional) : For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added (typically <0.1%). Alternatively, the residual solvent peak can be used as a secondary reference.[1]

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-10 mg (¹H) 20-50 mg (¹³C) transfer Transfer to NMR Tube dissolve->transfer ~0.6-0.7 mL

Diagram 1: A simplified workflow for NMR sample preparation.
NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

  • Spectral Width (SW) : Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AT) : 2-4 seconds.[1]

  • Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

  • Number of Scans (NS) : 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for very dilute samples.

  • Receiver Gain (RG) : This should be set automatically by the instrument to avoid signal clipping.

  • Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to ensure that all carbon signals appear as singlets.

  • Spectral Width (SW) : Approximately 200-240 ppm, centered around 100-120 ppm.[1]

  • Acquisition Time (AT) : 1-2 seconds.[1]

  • Relaxation Delay (D1) : 2-5 seconds. Quaternary carbons can have long relaxation times, so a sufficient delay is important for their detection.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

NMR Data Processing

Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.

  • Fourier Transformation (FT) : The FID is converted from the time domain to the frequency domain through a Fourier transform.

  • Phasing : The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done automatically or manually.

  • Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.[1]

  • Referencing : The chemical shift axis is calibrated by setting the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Integration (¹H NMR) : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking : The chemical shift of each peak is determined and labeled on the spectrum.

G cluster_workflow General NMR Experimental Workflow cluster_processing_steps Processing Details prep Sample Preparation acq Data Acquisition (¹H and ¹³C) prep->acq Insert sample into spectrometer proc Data Processing acq->proc Generate FID analysis Spectral Analysis proc->analysis Generate Spectrum ft Fourier Transformation proc->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference

Diagram 2: A flowchart of the general experimental workflow for NMR spectroscopy.

Structural Interpretation of NMR Data

The predicted NMR data allows for a detailed structural assignment of this compound.

¹H NMR Spectrum Analysis:
  • Aliphatic Protons : The upfield region of the spectrum (1.1-2.5 ppm) is expected to show signals for the ethyl and propionyl groups. The triplets around 1.1-1.2 ppm correspond to the methyl groups (H-a and H-e), each coupled to their adjacent methylene (B1212753) groups. The quartets for the methylene groups (H-b and H-d) will appear further downfield.

  • Amide and PEG Protons : The N-methyl group (H-c) is expected to be a singlet around 2.9-3.1 ppm. The PEG linker protons (H-f and H-g) will likely appear as a complex multiplet in the 3.6-3.8 ppm region.[3]

  • Bromoethyl Protons : The methylene group attached to the bromine atom (H-h) is expected to be a triplet in the 3.4-3.6 ppm range due to the deshielding effect of the electronegative bromine atom.

¹³C NMR Spectrum Analysis:
  • Aliphatic Carbons : The carbons of the ethyl and propionyl groups (C-1, C-2, C-5, C-6) will resonate in the upfield region (9-45 ppm).

  • PEG and Bromoethyl Carbons : The carbons of the PEG linker (C-7 and C-8) are expected around 68-72 ppm. The carbon attached to the bromine (C-9) will be in a similar region to other aliphatic carbons but may be distinguished based on its chemical environment.

  • Amide Carbonyl : The most downfield signal will be the amide carbonyl carbon (C-3), typically appearing between 172 and 175 ppm.

G cluster_structure This compound Structure cluster_signals Expected ¹H NMR Signal Regions mol CH₃CH₂C(O)N(CH₃)CH₂CH₂OCH₂CH₂Br aliphatic Aliphatic (1.1-2.5 ppm) amide_peg Amide/PEG (2.9-3.8 ppm) bromo CH₂-Br (3.4-3.6 ppm)

Diagram 3: The relationship between the molecular structure and expected ¹H NMR signal regions.

References

The Pivotal Role of PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that critically influence a PROTAC's efficacy. This technical guide provides an in-depth exploration of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Mechanism of Action: More Than Just a Spacer

The linker in a PROTAC is not a mere passive spacer but an active contributor to the molecule's biological activity.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly impacts several key aspects of PROTAC function.[3][4]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants of the stability and productivity of this complex.[5]

  • Optimal Length: An optimal linker length is crucial to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions that stabilize the ternary complex.[5] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to an entropic penalty upon binding, reducing the complex's stability.[6]

  • Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[2] This conformational adaptability is particularly advantageous when dealing with challenging targets or E3 ligases with less accessible binding sites.[5]

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles.[7] PEG linkers help mitigate these issues:

  • Increased Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the PROTAC's interaction with aqueous environments and thereby enhancing its solubility.[6]

  • Modulating Lipophilicity: The incorporation of PEG units allows for the fine-tuning of a PROTAC's lipophilicity and topological polar surface area (TPSA), which are key determinants of its drug-like properties.[8]

Influencing Cell Permeability

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount to its activity. The role of PEG linkers in this process is complex:

  • Chameleon Effect: Flexible PEG linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area and facilitating passive diffusion.[2][6] Once inside the aqueous environment of the cell, they can revert to a more extended, polar conformation.

  • Balancing Hydrophilicity: While PEGylation increases solubility, excessive hydrophilicity can hinder cell permeability. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[6]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker directly correlates with the degradation efficiency of the PROTAC, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be determined experimentally.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 PEG units>5000<10[9]
BRD4CRBNPEG1 PEG unit>5000~20[9]
BRD4CRBNPEG2 PEG units~500~60[9]
BRD4CRBNPEG4 PEG units<500>80[9]
TBK1VHLAlkyl/Ether< 12No degradation-[9]
TBK1VHLAlkyl/Ether12-29<1000>70[9]
TBK1VHLAlkyl/Ether21396[10]
ERα-PEG12-Less Potent[11]
ERα-PEG16-More Potent[11]
CRABP-I/II-PEGShorterSelective for CRABP-II-[11]
CRABP-I/II-PEGLongerSelective for CRABP-I-[11]

Experimental Protocols

Western Blotting for Protein Degradation Assay

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][10]

Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the formation of the PROTAC-induced ternary complex.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC of interest

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a defined period (e.g., 90 minutes).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a luminometer capable of filtered light detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[1]

Cell Permeability Assay (PAMPA)

This protocol outlines a high-throughput, cell-free assay to assess the passive permeability of PROTACs.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)

  • PROTAC compound dissolved in a suitable buffer

  • Acceptor buffer

  • UV-Vis plate reader

Procedure:

  • Donor Plate Preparation: Add the PROTAC solution to the wells of the donor filter plate.

  • Sandwich Assembly: Place the donor plate onto the acceptor plate containing the acceptor buffer, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.[5][12]

Visualizing the Mechanism and Workflows

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Permeability Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability Ternary_Assay Ternary Complex Assay (e.g., NanoBRET) Synthesis->Ternary_Assay Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, EC50) Permeability->Data_Analysis Ternary_Assay->Data_Analysis Degradation_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design Iterative Optimization

References

Commercial Suppliers and Technical Guide for N-Ethyl-N-methylpropionamide-PEG1-Br in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking N-Ethyl-N-methylpropionamide-PEG1-Br, a key PEG-based PROTAC (Proteolysis Targeting Chimera) linker, several commercial suppliers offer this compound for research applications. This technical guide provides an overview of available suppliers, a summary of the compound's properties, and a representative experimental workflow for its application in PROTAC synthesis.

Commercial Availability

This compound is available from various chemical suppliers specializing in research-grade compounds. The following table summarizes key information for sourcing this molecule.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
TargetMol This compound1695856-63-3C8H16BrNO2238.12Described as a PEG-derived PROTAC linker suitable for PROTAC synthesis.[1]
DC Chemicals This compound1695856-63-3C8H16BrNO2238.12Also identified as a PEG-based PROTAC linker for use in PROTAC synthesis.[2]
MyBioSource N Ethyl N Methylpropionamide Peg1 Br BiochemicalNot SpecifiedNot SpecifiedNot SpecifiedOffered as a research-grade biochemical for metabolic research studies.[3]

Physicochemical Properties and Storage

Based on the information from suppliers, this compound has the following properties:

  • Chemical Formula: C8H16BrNO2[2]

  • Molecular Weight: 238.12 g/mol [2]

  • CAS Number: 1695856-63-3[2]

  • Storage Conditions: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.[2]

Application in PROTAC Synthesis: A Representative Experimental Workflow

This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG1-Br moiety of the linker allows for covalent attachment to a ligand that binds to the target protein or the E3 ligase.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_validation PROTAC Validation start Start with Target Protein Ligand (TPL) and E3 Ligase Ligand (E3L) reaction Conjugation Reaction start->reaction linker This compound linker->reaction purification Purification (e.g., HPLC) reaction->purification protac Synthesized PROTAC purification->protac binding Binding Assays (e.g., SPR, ITC) protac->binding protac->binding degradation Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) binding->degradation functional Functional Assays degradation->functional

A generalized workflow for PROTAC synthesis and validation.
Detailed Methodologies for Key Experiments

1. PROTAC Synthesis (Conjugation Reaction):

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction. A common approach is the alkylation of a functional group (e.g., a phenol, amine, or thiol) on either the target protein ligand or the E3 ligase ligand with the bromo-functionalized linker.

  • General Protocol:

    • Dissolve the target protein ligand or E3 ligase ligand containing a suitable nucleophile in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the reaction mixture to facilitate the deprotonation of the nucleophile.

    • Add this compound to the reaction mixture. The molar ratio of the reactants may need to be optimized.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to remove the base and other water-soluble impurities.

    • Purify the resulting intermediate (ligand-linker conjugate) using column chromatography or preparative HPLC.

    • Repeat the conjugation process with the second ligand to complete the PROTAC synthesis.

2. Purification (HPLC):

High-performance liquid chromatography (HPLC) is a standard method for purifying the synthesized PROTAC.

  • General Protocol:

    • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or methanol).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the PROTAC using a gradient of two mobile phases, typically water with a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the fractions containing the pure PROTAC.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

3. Target Protein Degradation Assay (Western Blot):

Western blotting is a widely used technique to assess the ability of a synthesized PROTAC to induce the degradation of the target protein.

  • General Protocol:

    • Culture cells that endogenously or exogenously express the target protein.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

This guide provides a foundational understanding for researchers initiating work with this compound. For specific applications, optimization of the described protocols will be necessary. Researchers should also consult relevant safety data sheets (SDS) for safe handling and disposal of this chemical.[4][5][6][7][8][9]

References

Literature review on the use of short PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of linkers is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of available options, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and powerful tool. Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the fine-tuning of a bioconjugate's physicochemical and biological properties. This technical guide provides an in-depth review of the application of short PEG linkers in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts.

Core Principles of Short PEG Linkers in Bioconjugation

Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units (PEG2-PEG12), act as flexible spacers connecting a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, imaging agent, or nanoparticle.[1] The incorporation of these linkers can profoundly influence the conjugate's solubility, stability, pharmacokinetics, and biological activity.[2][3]

Key advantages of employing short PEG linkers include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the water solubility of hydrophobic payloads, mitigating aggregation issues that can compromise the efficacy and safety of a bioconjugate.[4][5]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[3][6] However, some studies have shown that short PEG linkers can, in some contexts, lead to faster clearance compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging.[7][8]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking immunogenic epitopes on the protein surface and reducing the likelihood of an immune response.[5][9] While PEG itself can be immunogenic, this is less of a concern with short, discrete PEG chains.[10][11]

  • Steric Hindrance Optimization: The length of the PEG linker can be precisely controlled to optimize the distance between the biomolecule and the payload, overcoming steric hindrance and ensuring proper biological activity.[12]

Data Presentation: Quantitative Impact of Short PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of short PEG linkers on key bioconjugate properties.

Table 1: Effect of Short PEG Linkers on Binding Affinity
Bioconjugate Linker IC50 (nM)
natGa-NOTA-PEGn-RM26PEG11.8 ± 0.2
PEG22.1 ± 0.3
PEG32.5 ± 0.4
Data synthesized from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[13]
Table 2: Effect of Short PEG Linkers on Lipophilicity
Compound Linker LogP
Indocyanine Green (ICG)None1.81 ± 0.06
ICG-PEG4-Sulfo-OSuPEG40.64 ± 0.06
ICG-PEG8-Sulfo-OSuPEG8-0.03 ± 0.02
This table demonstrates that the addition of short PEG linkers successfully reduced the lipophilicity of ICG, as indicated by the lower LogP values.[14]
Table 3: Effect of Short PEG Linkers on ADC Clearance
ADC Linker Clearance Rate (mL/kg/day)
Non-binding IgG-MMAE (DAR 8)No PEG~8.5
Short PEG~4.5
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[13]

Experimental Protocols

Detailed methodologies for key experiments in bioconjugation utilizing short PEG linkers are provided below.

Protocol 1: Peptide Mapping Analysis for PEGylation Site Determination

This protocol is used to identify the specific amino acid residues where the PEG linker is attached.

Materials:

  • PEGylated protein conjugate

  • 50 mM ammonium (B1175870) bicarbonate, pH 7.8

  • 10 kDa MWCO filters

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618)

  • Trypsin or GluC

  • 10% Formic acid

  • BEH C18 peptide column (2.1 x 150 mm, 1.7 µm)

  • LC-MS system

Procedure:

  • Buffer exchange the crude reaction mixture into 50 mM ammonium bicarbonate (pH 7.8) using 10 kDa MWCO filters.[15]

  • Reduce the disulfide bonds by treating the conjugated protein with 5 mM DTT for 60 minutes.[15]

  • Alkylate the free thiols by adding 20 mM iodoacetamide and incubating for 30 minutes in the dark.[15]

  • Digest the denatured protein with trypsin (6 hours at 37 °C) or GluC (18 hours at 37 °C).[15]

  • Acidify the samples to pH 2 with 10% formic acid.[15]

  • Lyophilize the samples and resuspend them in 0.1% formic acid for LC-MS injection.[15]

  • Perform chromatographic separation using a BEH C18 peptide column.[15]

  • Analyze the eluted peptides by mass spectrometry to identify the PEGylated peptides and thus the attachment sites.

Protocol 2: Receptor Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity of a PEGylated ligand to its target receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity

  • Unlabeled PEGylated ligands with different PEG lengths

  • Assay buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.[13]

  • Allow the binding to reach equilibrium.[13]

  • Separate the bound from the unbound labeled ligand using filtration.[13]

  • Quantify the amount of bound labeled ligand.[13]

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50.[13]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for an antibody-drug conjugate (ADC).

Materials:

  • Purified ADC sample

  • UV/Vis spectrophotometer

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[13]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of short PEG linkers in bioconjugation.

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Payload Payload (e.g., Drug) Payload->Reaction PEG_Linker Short PEG Linker PEG_Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., DAR, Binding) Purification->Characterization

A simplified workflow for the creation of a bioconjugate using a short PEG linker.

PEG_Properties cluster_benefits Beneficial Properties center Short PEG Linker in Bioconjugate Solubility Increased Solubility center->Solubility Hydrophilic Nature Stability Enhanced Stability center->Stability Steric Shielding PK Improved Pharmacokinetics center->PK Increased Size Immunogenicity Reduced Immunogenicity center->Immunogenicity Masking Epitopes

Key properties imparted by short PEG linkers to bioconjugates.

Linker_Length_Considerations cluster_short Shorter PEG Linker cluster_long Longer (but still short) PEG Linker Compact More Compact Conjugate High_Affinity Potentially Higher Binding Affinity Overcome_Sterics Overcome Steric Hindrance Enhance_Sol Enhanced Solubility Choice PEG Linker Length Selection Choice->Compact Choice->High_Affinity Choice->Overcome_Sterics Choice->Enhance_Sol

Considerations for selecting the optimal short PEG linker length.

References

N-Ethyl-N-methylpropionamide-PEG1-Br safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. A complete, official Safety Data Sheet (SDS) for N-Ethyl-N-methylpropionamide-PEG1-Br (CAS No. 1695856-63-3) is not publicly available. The information herein is compiled from supplier data and general safety principles for related chemical structures. It is not a substitute for a formal risk assessment and should be used in conjunction with established laboratory safety protocols.

Introduction

This compound is a functionalized building block used in chemical synthesis, particularly as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). As a novel research chemical, comprehensive toxicological and safety data are limited. Therefore, it must be handled with a high degree of caution, assuming it is potentially hazardous. This guide provides a summary of available data and recommended best practices for its safe handling and use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Much of the data is currently unavailable and should be determined by qualified personnel as needed.

PropertyValueSource
CAS Number 1695856-63-3DC Chemicals
Chemical Formula C₈H₁₆BrNO₂DC Chemicals
Molecular Weight 238.12 g/mol DC Chemicals
Appearance SolidDC Chemicals
Odor No data availableDC Chemicals
Melting/Freezing Point No data availableDC Chemicals
Boiling Point/Range No data availableDC Chemicals
Flash Point No data availableDC Chemicals
Solubility Soluble in DMSODC Chemicals
Storage Temperature Powder: -20°C (2 years)In DMSO: 4°C (2 weeks), -80°C (6 months)DC Chemicals

Hazard Identification and Precautionary Measures

Due to the lack of specific toxicity data, a precautionary approach is mandatory. The molecule contains a bromoalkane moiety, which can act as an alkylating agent, and an amide group. Similar compounds can be irritants or have other toxic effects.

Potential Hazards (Assumed):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause eye, skin, and respiratory tract irritation.

  • Long-term effects have not been evaluated.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a suitable respirator may be necessary.

Handling and Storage

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation.

  • Wear personal protective equipment as outlined above.

  • Use only in a chemical fume hood.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Conditions for Safe Storage:

  • Keep container tightly sealed.

  • Store in a cool, dry, and well-ventilated area.

  • Follow recommended storage temperatures: -20°C for the solid powder for long-term storage.

First Aid Measures

In the event of exposure, seek immediate medical attention and show this guide to the attending physician.

  • If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Wear appropriate personal protective equipment.

  • Absorb spillage with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

  • Do not let the product enter drains.

General Experimental Workflow for Handling Novel Chemicals

The following diagram illustrates a logical workflow for the risk assessment and safe handling of a novel chemical like this compound in a research environment. No specific experimental protocols for safety determination of this compound are available; therefore, a generalized best-practice model is provided.

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution io io Start Receipt of Novel Chemical InfoGather Gather All Available Safety Information (SDS, Literature) Start->InfoGather RiskAssess Perform Laboratory-Specific Risk Assessment InfoGather->RiskAssess IsDataSufficient Is Hazard Data Sufficient? RiskAssess->IsDataSufficient AssumeHazard Assume High Hazard, Implement Strict Precautions IsDataSufficient->AssumeHazard No DevelopSOP Develop Standard Operating Procedure (SOP) IsDataSufficient->DevelopSOP  Yes AssumeHazard->DevelopSOP PPE Select & Use Appropriate PPE DevelopSOP->PPE EngineeringControls Use Engineering Controls (e.g., Fume Hood) DevelopSOP->EngineeringControls Experiment Perform Experiment Following SOP PPE->Experiment EngineeringControls->Experiment Decontamination Decontaminate Equipment and Work Area Experiment->Decontamination WasteDisposal Dispose of Waste According to Institutional Guidelines Decontamination->WasteDisposal End Documentation and Review WasteDisposal->End

Caption: Workflow for Risk Assessment and Safe Handling of Novel Research Chemicals.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or in household waste.

The Strategic Application of Mono-PEGylated Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic candidate's pharmacokinetic and pharmacodynamic profile is paramount. Mono-PEGylated linkers, which involve the covalent attachment of a single polyethylene (B3416737) glycol (PEG) chain to a drug molecule, have emerged as a cornerstone technology for enhancing the therapeutic properties of a wide range of modalities, from proteins and peptides to antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity, biocompatibility, and non-immunogenic nature of PEG make it an ideal tool for improving drug solubility, extending circulation half-life, and reducing immunogenicity.[1] This technical guide provides an in-depth exploration of the core applications of mono-PEGylated linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design and execution of their drug discovery programs.

Core Applications and Quantitative Impact of Mono-PEGylation

The versatility of mono-PEGylated linkers has led to their widespread adoption across various therapeutic platforms. Key applications include:

  • Bioconjugation and Protein/Peptide PEGylation: This is one of the most established applications. By covalently attaching a mono-PEGylated linker to a protein or peptide therapeutic, its hydrodynamic volume is increased, which reduces renal clearance and shields it from proteolytic degradation, thereby extending its plasma half-life.[1][2] PEGylation also enhances the solubility of proteins and can mask epitopes, reducing their immunogenicity.[2]

  • Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, mono-PEGylated linkers are crucial for improving the therapeutic index of ADCs. They enhance the solubility of hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[3][4] The hydrophilic PEG chain can also improve the pharmacokinetics of the ADC, leading to increased tumor accumulation and efficacy.[3][5]

  • PROTACs: For these heterobifunctional molecules, mono-PEGylated linkers can significantly improve the solubility and cell permeability of the overall construct, which are often challenging properties to optimize. The flexibility of the PEG chain can also be advantageous for facilitating the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Data Presentation: The Quantitative Effects of Mono-PEGylation

The following tables summarize the quantitative impact of mono-PEGylated linkers on key drug properties, drawing from various preclinical studies.

Table 1: Impact of Mono-PEGylated Linkers on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

Antibody-Drug Conjugate (ADC)Cell LinePEG Linker LengthIC50 (ng/mL)Reference
αCD30-MMAEKarpas 299No PEG10[6]
αCD30-MMAEKarpas 299PEG411[6]
αCD30-MMAEKarpas 299PEG810[6]
αCD30-MMAEKarpas 299PEG1211[6]
αCD30-MMAEKarpas 299PEG2411[6]
ZHER2-MMAENCI-N87No PEG4.94 nM[7]
ZHER2-MMAENCI-N874 kDa PEG31.9 nM[7]
ZHER2-MMAENCI-N8710 kDa PEG111.3 nM[7]
ZHER2-MMAEBT-474No PEG2.48 nM[7]
ZHER2-MMAEBT-4744 kDa PEG26.2 nM[7]
ZHER2-MMAEBT-47410 kDa PEG83.5 nM[7]

Table 2: Influence of Mono-PEGylated Linker Length on the Plasma Half-Life of ADCs and Other Bioconjugates

MoleculePEG Linker Length/SizePlasma Half-Life (t1/2)Fold Increase vs. No PEGReference
ZHER2-MMAE ConjugateNo PEG--[7]
ZHER2-MMAE Conjugate4 kDa PEG-2.5[7]
ZHER2-MMAE Conjugate10 kDa PEG-11.2[7]
Equine Anti-SARS-CoV-2 F(ab')2No PEG38.32 h-[8]
Equine Anti-SARS-CoV-2 F(ab')2PEGylated (Fab-PEG-Fab)71.41 h1.86[8]

Table 3: Effect of Mono-PEGylation on the Solubility of Small Molecule Drugs

DrugPEG LinkerSolubility EnhancementReference
Pemetrexed (PM)PEG4k-Leu> 650-fold[9]
Pemetrexed (PM)PEG20k-Gly> 650-fold[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving mono-PEGylated linkers.

Protocol 1: Synthesis of an Amine-Reactive Mono-PEGylated Linker (mPEG-Succinimidyl Carbonate)

This protocol describes the synthesis of a methoxy-PEG-NHS ester, a common amine-reactive PEGylating agent.

Materials:

  • Methoxy-polyethylene glycol-alcohol (mPEG-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Ice-cold diethyl ether

  • Argon or Nitrogen gas supply

  • Round bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve mPEG-OH in anhydrous DCM in a dry round bottom flask.

  • Add N,N'-Disuccinimidyl carbonate (1.5 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) to the mPEG-OH solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the mPEG-succinimidyl carbonate product by adding the concentrated solution dropwise into a beaker of vigorously stirring, ice-cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

  • Characterize the product using ¹H NMR and FTIR to confirm the presence of the succinimidyl carbonate group.[10]

Protocol 2: Amine PEGylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol outlines the conjugation of an amine-reactive mono-PEGylated linker to a protein.

Materials:

  • mPEG-NHS ester (synthesized as in Protocol 1 or commercially available)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other amine-free buffer at pH 7.0-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Dialysis tubing or desalting columns

  • UV-Vis Spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare a stock solution of the mPEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[11]

  • Dissolve the protein (e.g., BSA) in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[11]

  • Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess.[11] The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[11]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted mPEG-NHS ester.

  • Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.

  • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein compared to the unmodified protein.

  • Determine the final concentration of the PEGylated protein using a UV-Vis spectrophotometer at 280 nm.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of mono-PEGylated linkers.

Signaling Pathway: Modulation of the JAK-STAT Pathway by PEGylated Interferon-α

Pegylated interferon-α (pegIFN-α) is a standard treatment for chronic viral hepatitis and some cancers. It acts by binding to the IFN-α receptor and activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[12][13] The PEG moiety extends the half-life of IFN-α, leading to a broader and more sustained induction of ISGs compared to its non-PEGylated counterpart.[12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pegIFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) pegIFN->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral State & Immune Modulation ISG->Antiviral Leads to

Modulation of the JAK-STAT signaling pathway by PEGylated Interferon-α.
Experimental Workflow: Development of a Mono-PEGylated Antibody-Drug Conjugate

The development of an ADC with a mono-PEGylated linker involves a multi-step process, from initial design and synthesis to comprehensive characterization and in vivo evaluation.

ADC_Development_Workflow start Start: ADC Concept design Design of Mono-PEGylated Linker-Payload start->design synthesis Synthesis of Linker-Payload design->synthesis conjugation Conjugation to Antibody synthesis->conjugation purification Purification of ADC conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization invitro In Vitro Evaluation (Cytotoxicity, Specificity) characterization->invitro invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) invitro->invivo optimization Lead Optimization invivo->optimization optimization->design Iterate end End: Preclinical Candidate optimization->end Select

General workflow for the development of a mono-PEGylated antibody-drug conjugate.
Logical Relationship: Impact of PEG Linker Length on ADC Properties

The length of the mono-PEGylated linker is a critical parameter that must be optimized to achieve the desired balance of physicochemical properties, pharmacokinetics, and therapeutic activity for an ADC.

PEG_Length_Impact peg_length PEG Linker Length solubility Increased Solubility peg_length->solubility Increases pk Improved Pharmacokinetics (Longer Half-Life) peg_length->pk Improves potency Potentially Decreased In Vitro Potency peg_length->potency May Decrease dar Higher DAR Possible solubility->dar Enables efficacy Potentially Increased In Vivo Efficacy pk->efficacy Contributes to dar->efficacy Contributes to window Wider Therapeutic Window efficacy->window Leads to

Logical relationship between PEG linker length and key properties of an antibody-drug conjugate.

Conclusion

Mono-PEGylated linkers are a powerful and versatile tool in the drug discovery arsenal. Their ability to favorably modulate the physicochemical and pharmacokinetic properties of therapeutic molecules has led to their successful application in a variety of drug modalities, including approved medicines. As demonstrated in this guide, the rational design of mono-PEGylated linkers, supported by robust experimental validation, is critical for optimizing the therapeutic potential of next-generation drugs. By carefully considering the interplay between linker length, drug modality, and the desired therapeutic outcome, researchers can continue to leverage this technology to develop safer and more effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for N-Ethyl-N-methylpropionamide-PEG1-Br in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of N-Ethyl-N-methylpropionamide-PEG1-Br, a PEG-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] The modular structure of a PROTAC, comprising a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of its pharmacological properties.

The linker itself is a critical component that influences a PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3] PEG (polyethylene glycol) linkers, such as this compound, are frequently employed to enhance hydrophilicity and provide conformational flexibility, which can be advantageous for optimizing the spatial orientation of the two ligands.[4]

The Role of this compound

This compound is a functionalized PEG linker characterized by a terminal bromide. This electrophilic bromide group is designed to react with a nucleophilic functional group on either the target protein ligand or the E3 ligase ligand, forming a stable covalent bond. The N-Ethyl-N-methylpropionamide moiety and the short PEG spacer contribute to the overall physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.

Key Features:

  • Electrophilic Handle: The terminal bromide allows for covalent bond formation via nucleophilic substitution reactions.

  • PEG Spacer: The single PEG unit enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.

  • Modularity: This linker is a versatile building block for the modular synthesis of PROTAC libraries.

PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a convergent or sequential synthetic route. In a common approach, one of the ligands (either the warhead or the E3 ligase binder) is first functionalized with a nucleophile, which then reacts with the linker. The resulting intermediate is subsequently coupled to the second ligand.

General Reaction Scheme:

The core reaction involves the nucleophilic substitution of the bromide on the linker by a suitable nucleophile on one of the PROTAC's terminal ligands.

G cluster_0 Ligand Functionalization (Optional) cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly Ligand_A Ligand A (Warhead or E3 Ligand) Functionalized_Ligand_A Functionalized Ligand A (e.g., with -OH, -SH, -NH2) Ligand_A->Functionalized_Ligand_A Introduction of Nucleophile Ligand_Linker_Intermediate Ligand A-Linker Intermediate Functionalized_Ligand_A->Ligand_Linker_Intermediate Nucleophilic Substitution Linker N-Ethyl-N-methylpropionamide -PEG1-Br Linker->Ligand_Linker_Intermediate Final_PROTAC Final PROTAC Molecule Ligand_Linker_Intermediate->Final_PROTAC Coupling Reaction (e.g., Amide, Ether) Ligand_B Ligand B (E3 Ligand or Warhead) Ligand_B->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes a representative synthesis of a PROTAC molecule where a phenolic hydroxyl group on a target protein ligand (Ligand A) is used to displace the bromide from this compound, followed by coupling to an E3 ligase ligand (Ligand B) bearing a carboxylic acid.

Materials and Reagents:

  • Ligand A with a nucleophilic handle (e.g., a phenol)

  • This compound

  • Ligand B with a carboxylic acid handle (e.g., a derivative of Thalidomide or VHL ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Coupling of Ligand A with this compound

  • To a solution of Ligand A (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand A-linker intermediate.

Step 2: Final Amide Coupling with Ligand B

Note: This step assumes the this compound linker has been modified to present a terminal amine for amide coupling. If the linker is used as the electrophile as in Step 1, the other end would need to be functionalized for coupling. The following is a general amide coupling protocol.

  • Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the Ligand A-linker intermediate (assuming it now has a free amine; 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to yield the pure product.

Data Presentation

The following table summarizes representative data for the characterization and biological evaluation of a hypothetical PROTAC synthesized using a similar methodology.

ParameterValueMethod
Synthesis
Yield (Step 1)65%Gravimetric
Yield (Step 2)45%Gravimetric
Purity>98%HPLC
Characterization
Molecular Weight850.4 g/mol LC-MS
¹H NMRConforms to structureNMR Spectroscopy
Biological Activity
Target Binding Affinity (IC₅₀)50 nMBiochemical Assay
E3 Ligase Binding Affinity (IC₅₀)250 nMBiochemical Assay
Target Degradation (DC₅₀)100 nMWestern Blot / In-Cell Assay
Maximum Degradation (Dₘₐₓ)>90%Western Blot / In-Cell Assay

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Signaling Pathway Context

This diagram shows a simplified signaling pathway that could be targeted by a PROTAC. For instance, a PROTAC targeting a specific kinase in a cancer-related pathway.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 (Target for Degradation) Kinase1->Kinase2 Activation Kinase3 Kinase 3 Kinase2->Kinase3 Activation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse PROTAC PROTAC targeting Kinase 2 PROTAC->Kinase2 Degradation

Caption: A representative signaling pathway targeted by a PROTAC.

References

Application Notes and Protocols for N-Ethyl-N-methylpropionamide-PEG1-Br as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Ethyl-N-methylpropionamide-PEG1-Br as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, as well as impacting physicochemical properties such as solubility and cell permeability.[2][]

This compound is a short, flexible polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely incorporated in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic tractability.[1][4] The propionamide (B166681) cap and the terminal bromine atom of this specific linker offer convenient handles for covalent attachment to E3 ligase ligands and target protein binders, respectively.

Illustrative Application: Synthesis of a BTK-Targeting PROTAC

To demonstrate the application of the this compound linker, we describe the synthesis and hypothetical evaluation of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically relevant target in oncology and immunology. This example utilizes a known BTK inhibitor as the "warhead" and pomalidomide (B1683931) as the E3 ligase-recruiting element for Cereblon (CRBN).

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical BTK-targeting PROTAC, "BTK-Degrader-1," incorporating the this compound linker. This data is illustrative and based on typical values observed for effective PROTACs with similar short PEG linkers.

ParameterValueCell LineAssay Type
DC50 50 nMMOLM-14Western Blot
Dmax >90%MOLM-14Western Blot
Cell Viability (GI50) 100 nMMOLM-14CellTiter-Glo

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. GI50: The concentration of the PROTAC that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Synthesis of BTK-Degrader-1

This protocol details a potential synthetic route for conjugating the this compound linker with a BTK inhibitor and pomalidomide.

Step 1: Synthesis of the Linker-Pomalidomide Conjugate

  • Materials: this compound, 4-aminopomalidomide, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-aminopomalidomide (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at 50 °C for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the amine-reactive linker-pomalidomide conjugate.

Step 2: Final PROTAC Synthesis

  • Materials: Linker-pomalidomide conjugate from Step 1, BTK inhibitor with a carboxylic acid handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.

  • Procedure:

    • Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the linker-pomalidomide conjugate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the crude product by preparative HPLC to yield the final PROTAC, BTK-Degrader-1.

Protocol 2: Western Blot for BTK Degradation

This protocol is for assessing the degradation of BTK in a relevant cell line (e.g., MOLM-14, a human acute myeloid leukemia cell line) following treatment with BTK-Degrader-1.

  • Cell Culture and Treatment:

    • Seed MOLM-14 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Treat the cells with increasing concentrations of BTK-Degrader-1 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK signal to the loading control.

    • Calculate the percentage of BTK degradation relative to the DMSO-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (BTK-Degrader-1) Target Target Protein (BTK) PROTAC->Target Binds E3_Ligase E3 Ligase (Cereblon) PROTAC->E3_Ligase Recruits Target_bound BTK E3_Ligase_bound CRBN PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Proteasome 26S Proteasome Target_bound->Proteasome Targeted for Degradation Ubiquitin Ubiquitin E3_Ligase_bound->Ubiquitin Transfers Ubiquitin->Target_bound Polyubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis (BTK-Degrader-1) cell_culture Cell Culture (e.g., MOLM-14) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (BTK & Loading Control) lysis->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End: Characterization Complete dc50_dmax->end gi50 Determine GI50 viability_assay->gi50 gi50->end PROTAC_Components PROTAC PROTAC Molecule (BTK-Degrader-1) Warhead (BTK Inhibitor) Linker (this compound) E3 Ligase Ligand (Pomalidomide) Target Target Protein (BTK) PROTAC:warhead->Target Binds to E3_Ligase E3 Ligase (Cereblon) PROTAC:e3_ligand->E3_Ligase Recruits

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using N-Ethyl-N-methylpropionamide-PEG1-Br. This functionalized polyethylene (B3416737) glycol (PEG) linker is designed for bioconjugation and the synthesis of more complex molecules. The terminal bromide serves as an effective leaving group, allowing for its substitution by a variety of nucleophiles.[1][2] The protocols outlined below are based on established principles of nucleophilic substitution on alkyl halides and bromo-PEG derivatives.[3][4] While specific data for this novel reagent is limited, the provided methodologies offer a robust starting point for its application in research and development. The N-Ethyl-N-methylpropionamide headgroup is a stable tertiary amide, not expected to interfere with the substitution at the bromo-terminus under the described conditions.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.[5]

Application Notes

Reactivity and Substrate Scope

This compound is an alkyl halide and is therefore susceptible to nucleophilic attack. The bromide is an excellent leaving group, facilitating the reaction.[2][6] A wide range of nucleophiles can be employed for the substitution reaction.

  • Amine Nucleophiles: Primary and secondary amines are common nucleophiles for this reaction, forming a new carbon-nitrogen bond.[3][7] To avoid polyalkylation, especially with primary amines, it is often advantageous to use a large excess of the amine nucleophile.[8][9][10] Alternatively, using a 1:1 ratio of reactants with a non-nucleophilic base can also control the reaction. The rate of alkylation generally follows the order: primary amine > secondary amine.[3]

  • Thiol Nucleophiles: Thiols are potent nucleophiles and react efficiently with bromo-PEG derivatives to form stable thioether linkages.[1][2] These reactions often proceed under mild conditions.

  • Other Nucleophiles: Other potential nucleophiles include azides and the salts of carboxylic acids, though the latter may require specific conditions to be effective.[6]

Solvent Selection

The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of any salt present without strongly solvating the nucleophile, thus preserving its nucleophilicity.

  • Recommended Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (B87167) (DMSO) are excellent choices for these reactions.[3]

  • Solvent Considerations: The solvent should be anhydrous to prevent side reactions, such as hydrolysis of the bromo-PEG reagent.

Base and Temperature Considerations

When the nucleophile is neutral (e.g., a primary or secondary amine), a base is typically required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct.[11]

  • Choice of Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. Alternatively, an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be employed.[3] If the amine nucleophile is inexpensive and readily available, it can be used in excess to act as both the nucleophile and the base.[10]

  • Temperature: The reaction can often proceed at room temperature, but for less reactive nucleophiles or to increase the reaction rate, heating may be necessary.[3] Reaction temperatures can range from ambient up to reflux conditions, depending on the specific reactants and solvent used. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and temperature.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1 to 2.0 equivalents). If using a non-nucleophilic base, add triethylamine (1.5 equivalents) or sodium carbonate (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 50-80 °C.

  • Workup: a. Upon completion, quench the reaction with water. b. Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexane).

Data Presentation

The following table summarizes typical starting conditions for the nucleophilic substitution reaction with various nucleophiles. Optimization may be required for specific substrates.

NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)
Primary Amine DMF, THFExcess Amine or Na₂CO₃25 - 6012 - 24
Secondary Amine DMF, THFTEA, DIPEA25 - 8018 - 36
Thiol DMFTEA, K₂CO₃252 - 8
Sodium Azide DMF, DMSON/A60 - 10012 - 24

Mandatory Visualization

Diagram of the Experimental Workflow

G Experimental Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Add this compound to a dry flask under Argon/Nitrogen B Dissolve in anhydrous DMF A->B C Add amine nucleophile and base B->C D Stir at specified temperature (e.g., 25-80 °C) C->D E Monitor progress by TLC or LC-MS D->E F Quench with water E->F Upon completion G Extract with organic solvent F->G H Wash with brine and dry G->H I Filter and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

References

Application Notes: N-Ethyl-N-methylpropionamide-PEG1-Br in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of N-Ethyl-N-methylpropionamide-PEG1-Br as a specialized building block in solid-phase peptide synthesis (SPPS).

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique that enables the chemical synthesis of peptides by sequentially adding amino acid residues to a growing chain anchored to an insoluble solid support.[1][2] The versatility of SPPS allows for the incorporation of unnatural amino acids and specialized chemical moieties to modulate the properties of the final peptide. This compound is a bifunctional reagent designed for such advanced applications. It introduces a short polyethylene (B3416737) glycol (PEG) spacer capped with an N-alkylated amide and a terminal alkyl bromide, offering a unique combination of features to enhance peptide characteristics and enable further functionalization.

Core Features and Applications

The unique structure of this compound imparts several desirable properties to synthetic peptides, making it a valuable tool in peptide chemistry and drug discovery.

  • Enhanced Solubility and Pharmacokinetics : The integrated PEG linker is hydrophilic and flexible, which can improve the aqueous solubility of hydrophobic peptides.[3][4] PEGylation is a well-established strategy for extending the in-vivo circulation half-life of therapeutic molecules by shielding them from enzymatic degradation and reducing renal clearance.[5]

  • Increased Proteolytic Stability : The N-ethyl-N-methylpropionamide group introduces N-alkylation at the peptide's C-terminus. N-alkyl amides can significantly increase resistance to degradation by peptidases, which often target the terminal amide bond.[6][7]

  • Post-Synthesis Conjugation Handle : The terminal bromide serves as a reactive handle for post-synthetic, on-resin modifications.[6] This allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, small molecule drugs, or other biomolecules, through nucleophilic substitution reactions.[8][9]

  • Modulation of Biological Activity : C-terminal modifications, including N-alkylation, can have a significant impact on a peptide's biological properties, such as receptor binding affinity and cell permeability.[7][10][11]

The logical flow from the reagent's features to its applications is illustrated below.

G cluster_0 Reagent Features cluster_1 Peptide Applications feature1 PEG1 Moiety app1 Improved Solubility & Pharmacokinetics feature1->app1 feature2 N-Alkyl Amide app2 Enhanced Stability (Protease Resistance) feature2->app2 feature3 Terminal Bromide app3 Site-Specific Conjugation feature3->app3

Caption: Relationship between the chemical features of the reagent and its applications.

Quantitative Data Summary

While performance is sequence-dependent, the following table summarizes representative data for SPPS modifications involving PEGylated and N-alkylated moieties, based on literature reports for analogous systems.

ParameterRepresentative ValueNotes
Coupling Efficiency >95%Determined by Kaiser or Chloranil test after coupling.[12]
Crude Peptide Purity 80-90%Assessed by RP-HPLC (220 nm) post-cleavage.
Final Yield (Post-HPLC) 30-60%Highly dependent on peptide length, sequence, and hydrophobicity.
Alkylation Reaction Yield >90%High yields are reported for on-resin alkylation of terminal amides.[6][10]

Disclaimer: This data is illustrative and compiled from typical results in solid-phase peptide synthesis. Actual results will vary based on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

The following protocols outline the incorporation of this compound at the C-terminus of a peptide using standard Fmoc/tBu chemistry, followed by a post-synthesis modification.

The overall experimental workflow is depicted below.

G cluster_0 Choose Path start Start: Fmoc-Rink Amide Resin spps Standard SPPS Cycles (Fmoc Deprotection & AA Coupling) start->spps deprotect Final Fmoc Deprotection (20% Piperidine (B6355638)/DMF) spps->deprotect couple_linker Couple this compound (DIC / Oxyma in DMF) deprotect->couple_linker wash1 Wash Resin (DMF, DCM) couple_linker->wash1 cleavage Path A: Cleave Peptide (TFA Cocktail) wash1->cleavage modification Path B: On-Resin Modification (e.g., Azide (B81097) Substitution) wash1->modification purify1 Purify & Analyze cleavage->purify1 wash2 Wash Resin (DMF, DCM) modification->wash2 cleavage2 Cleave Modified Peptide (TFA Cocktail) wash2->cleavage2 purify2 Purify & Analyze cleavage2->purify2

Caption: General workflow for synthesis and modification using the reagent.

Protocol 1: C-Terminal Incorporation on Rink Amide Resin

This protocol details the coupling of the reagent to the N-terminus of a resin-bound peptide, effectively creating a C-terminally modified peptide amide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin (e.g., 0.4-0.7 mmol/g loading)

  • Standard Fmoc-protected amino acids

  • Coupling Solution: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure in N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Reagent Solution: this compound (1.5-2 eq.), DIC (1.5-2 eq.), OxymaPure (1.5-2 eq.) in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Peptide Assembly: Synthesize the desired peptide sequence on the Fmoc-Rink Amide resin using standard automated or manual SPPS protocols.[13]

  • Final Fmoc Deprotection: After the last amino acid coupling, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the final Fmoc group.

  • Washing: Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Reagent Coupling: a. In a separate vial, pre-activate this compound (1.5-2 equivalents relative to resin loading) with DIC (1.5-2 eq.) and OxymaPure (1.5-2 eq.) in DMF for 5-10 minutes at room temperature. b. Add the activated solution to the resin. c. Allow the coupling reaction to proceed for 4-6 hours at room temperature with gentle agitation. d. Monitor the reaction using a qualitative test (e.g., Kaiser test on a small resin sample; a negative result indicates complete coupling).[12]

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Deprotection: a. Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the TFA solution containing the cleaved peptide. c. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: On-Resin Post-Synthetic Modification via Azide Substitution

This protocol describes the conversion of the terminal bromide to an azide, which can be used for subsequent "click chemistry" reactions.

Materials:

  • Peptide-resin from Protocol 1, Step 5

  • Sodium Azide (NaN₃, 10 eq.)

  • Anhydrous DMF

  • Washing Solvents: DMF, DCM, H₂O

Procedure:

  • Resin Preparation: Take the fully washed and protected peptide-resin functionalized with the this compound moiety.

  • Azide Substitution Reaction: a. Swell the resin in anhydrous DMF. b. Prepare a solution of sodium azide (10 equivalents relative to resin loading) in anhydrous DMF. Caution: Sodium azide is highly toxic. c. Add the sodium azide solution to the resin. d. Heat the reaction mixture to 50-60°C and agitate for 12-24 hours.

  • Washing: After the reaction, cool the vessel to room temperature. Wash the resin thoroughly with DMF (5x), H₂O (3x) to remove excess sodium azide, and finally with DMF (3x) and DCM (3x).

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1 (Steps 6-7). The resulting peptide will now contain a terminal azide group ready for further conjugation.

References

Application of N-Ethyl-N-methylpropionamide-PEG1-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. N-Ethyl-N-methylpropionamide-PEG1-Br is a hydrophilic, non-cleavable linker that can be utilized in ADC development. The polyethylene (B3416737) glycol (PEG) component enhances solubility and stability, while the terminal bromide allows for covalent attachment to the antibody via alkylation of cysteine residues. This document provides detailed application notes and protocols for the use of a bifunctional derivative of this linker in the synthesis and characterization of ADCs.

For the purpose of these protocols, we will consider a bifunctional version of the linker, N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1-Br , which incorporates a carboxylic acid handle for payload attachment. The core structure retains the hydrophilic N-Ethyl-N-methylpropionamide-PEG1 moiety and the reactive bromide for antibody conjugation.

Principle of Application

The development of an ADC using N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1-Br involves a multi-step process. First, the payload is conjugated to the carboxylic acid group of the bifunctional linker. Subsequently, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The bromo-functionalized end of the linker-payload construct then reacts with these thiol groups via nucleophilic substitution to form a stable thioether bond, resulting in the final ADC. The non-cleavable nature of this linker ensures that the payload is only released upon lysosomal degradation of the antibody, minimizing off-target toxicity.

Materials and Reagents

  • Monoclonal Antibody (e.g., Trastuzumab)

  • N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1-Br

  • Cytotoxic Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

Experimental Protocols

Protocol 1: Conjugation of Payload to the Bifunctional Linker

This protocol describes the attachment of an amine-containing payload to the carboxylic acid group of the bifunctional linker.

  • Activation of the Linker:

    • Dissolve N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1-Br (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMSO.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS-ester activated linker.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (e.g., MMAE; 1 equivalent) in anhydrous DMSO.

    • Add the activated linker solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid linker-payload construct.

Protocol 2: Antibody Reduction and ADC Synthesis

This protocol details the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the linker-payload construct.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Partial Reduction of Antibody:

    • Prepare a fresh stock solution of TCEP in reaction buffer.

    • Add a calculated amount of TCEP (typically 2-4 molar equivalents per antibody) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the purified linker-payload construct in DMSO.

    • Add the linker-payload solution (typically 5-10 molar excess relative to the antibody) to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 4 hours with gentle agitation.

  • Quenching:

    • Quench the reaction by adding an excess of N-acetylcysteine.

Protocol 3: ADC Purification and Characterization

This protocol outlines the purification of the ADC and the determination of key quality attributes.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration with PBS as the exchange buffer.

    • For further purification and characterization of different drug-to-antibody ratio (DAR) species, perform HIC.

  • Characterization:

    • Protein Concentration: Determine the final ADC concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR by HIC-HPLC or LC-MS analysis.

    • Aggregation: Assess the level of aggregation by size-exclusion chromatography (SEC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a relevant cancer cell line.

Quantitative Data Summary

The following table presents hypothetical but plausible data for an ADC synthesized using the N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1-MMAE linker with Trastuzumab, targeting HER2-positive breast cancer cells.

ParameterValueMethod
ADC Characteristics
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC
In Vitro Cytotoxicity
Target Cell LineSK-BR-3 (HER2-positive)
IC500.5 nMCellTiter-Glo Assay
Non-Target Cell LineMDA-MB-231 (HER2-negative)
IC50>1000 nMCellTiter-Glo Assay
Pharmacokinetics (in mice)
Half-life (t1/2)~150 hoursELISA
Clearance~0.3 mL/h/kgELISA

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody (IgG1) cluster_LinkerPayload Linker-Payload Construct Antibody Antibody Thiol Reduced Cysteine (Thiol Group) Antibody->Thiol Partial Reduction Bromo Bromo Group (-Br) Thiol->Bromo Alkylation (Thioether Bond Formation) Linker N-Ethyl-N-(2-carboxyethyl) propionamide-PEG1 Payload Cytotoxic Payload (e.g., MMAE) Linker->Payload Amide Bond Linker->Bromo ADC Final Antibody-Drug Conjugate

Caption: Structure of an ADC with N-Ethyl-N-(2-carboxyethyl)propionamide-PEG1 Linker.

ADC_Workflow start Start payload_conjugation 1. Payload Conjugation to Bifunctional Linker start->payload_conjugation ab_reduction 2. Antibody Partial Reduction start->ab_reduction adc_synthesis 3. ADC Synthesis (Alkylation Reaction) payload_conjugation->adc_synthesis ab_reduction->adc_synthesis purification 4. ADC Purification (SEC / HIC) adc_synthesis->purification characterization 5. Characterization (DAR, Purity, Potency) purification->characterization end Final ADC Product characterization->end

Caption: Experimental workflow for the synthesis of the ADC.

Signaling_Pathway ADC ADC binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload (MMAE) Release into Cytoplasm Degradation->Payload_Release Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

Application Notes and Protocols for Small Molecule Labeling with N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Ethyl-N-methylpropionamide-PEG1-Br as a labeling reagent for small molecules. The protocols outlined below are intended as a starting point and may require optimization for specific applications.

Introduction

This compound is a chemical probe used for the covalent modification of small molecules. This reagent features an N-Ethyl-N-methylpropionamide group, a single polyethylene (B3416737) glycol (PEG1) spacer, and a terminal bromine atom. The terminal bromine serves as a reactive handle for alkylating nucleophilic functional groups present on target small molecules, such as phenols, thiols, and amines. This labeling process can be used to introduce a tag or a linker for various downstream applications in drug discovery and chemical biology, including the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

Chemical Structure and Properties

  • IUPAC Name: 2-(2-bromoethoxy)-N-ethyl-N-methylpropanamide (Hypothetical, based on the provided name)

  • Molecular Formula: C8H16BrNO2 (Hypothetical)

  • Molecular Weight: 238.12 g/mol (Hypothetical)

  • Key Features:

    • N-Ethyl-N-methylpropionamide: A stable amide cap.

    • PEG1 Linker: A short, hydrophilic spacer that can improve solubility.

    • Terminal Bromine: A reactive group for covalent bond formation via alkylation.

Mechanism of Action

The labeling reaction proceeds via a nucleophilic substitution reaction. A nucleophilic group (e.g., -OH, -SH, -NH2) on the target small molecule attacks the carbon atom attached to the bromine of this compound. This results in the displacement of the bromide ion and the formation of a stable covalent bond (ether, thioether, or amine linkage) between the small molecule and the labeling reagent.

Experimental Protocols

4.1. General Considerations

  • Reagent Handling: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvent Selection: Use anhydrous solvents to prevent side reactions with water. Common solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN).

  • Base Selection: A non-nucleophilic base is typically required to deprotonate the nucleophile on the target small molecule, increasing its reactivity. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or diisopropylethylamine (DIPEA).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4.2. Protocol for Labeling a Phenolic Hydroxyl Group

This protocol describes the general procedure for labeling a small molecule containing a phenol (B47542) group.

Materials:

  • Small molecule with a phenolic hydroxyl group

  • This compound

  • Anhydrous DMF

  • Potassium Carbonate (K2CO3)

  • Nitrogen or Argon gas

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • Preparation: To a clean, dry reaction vial, add the small molecule (1.0 eq).

  • Dissolution: Dissolve the small molecule in anhydrous DMF.

  • Addition of Base: Add K2CO3 (2.0-3.0 eq) to the reaction mixture.

  • Addition of Labeling Reagent: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Inert Atmosphere: Purge the vial with nitrogen or argon gas.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the labeled product by column chromatography or preparative HPLC.

4.3. Protocol for Labeling a Thiol Group

This protocol is suitable for small molecules containing a thiol (-SH) group.

Materials:

  • Small molecule with a thiol group

  • This compound

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vial with a magnetic stir bar

Procedure:

  • Preparation: Add the small molecule (1.0 eq) to a dry reaction vial.

  • Dissolution: Dissolve the small molecule in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Addition of Labeling Reagent: Add this compound (1.05-1.2 eq) to the mixture.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Reaction: Stir the reaction at room temperature. Thiols are generally more nucleophilic than phenols, so heating may not be necessary. Monitor by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product as described in section 4.2.

Data Presentation

The following tables provide examples of how to present quantitative data from labeling experiments.

Table 1: Optimization of Reaction Conditions for Phenol Alkylation

EntryBaseTemperature (°C)Time (h)Conversion (%)
1K2CO3251245
2K2CO360692
3Cs2CO3251268
4Cs2CO3604>95
5DIPEA601230

Table 2: Substrate Scope for Labeling with this compound

SubstrateFunctional GroupLabeled Product Yield (%)
4-Hydroxybenzoic acidPhenol85
CysteineThiol91
4-AminophenolAmine75
Benzyl MercaptanThiol94

Visualizations

Diagram 1: General Workflow for Small Molecule Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sm Dissolve Small Molecule in Anhydrous Solvent add_base Add Base prep_sm->add_base add_reagent Add Labeling Reagent add_base->add_reagent react Stir under Inert Atmosphere (N2/Ar) add_reagent->react monitor Monitor by LC-MS/TLC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify final_product Labeled Small Molecule purify->final_product Characterize (NMR, MS)

Caption: Workflow for small molecule labeling.

Diagram 2: Labeling Reaction of a Phenol

G cluster_products Products sm Small Molecule (R-OH) conditions Base (e.g., K2CO3) Solvent (e.g., DMF) reagent N-Ethyl-N-methylpropionamide- PEG1-Br product Labeled Small Molecule (R-O-PEG1-...) conditions->product Nucleophilic Substitution byproduct HBr

Caption: Nucleophilic substitution reaction.

Application Note: Analytical Methods for Characterizing Products from N-Ethyl-N-methylpropionamide-PEG1-Br Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive overview and detailed protocols for the analytical characterization of reaction products involving PEGylated amide compounds. Specifically, we focus on a representative reaction where a terminal bromine on a PEGylated N-Ethyl-N-methylpropionamide derivative is substituted. The methodologies described herein are essential for confirming product identity, assessing purity, and quantifying reaction completion. We detail the use of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to small molecules and biologics is a widely used strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. The precise characterization of these PEGylated products is critical for ensuring quality, safety, and efficacy. Reactions involving functionalized PEG linkers, such as the hypothetical reactant N-(2-(2-bromoethoxy)ethyl)-N-methylpropanamide (Reactant R1) , require robust analytical methods to monitor their conversion to desired products, for instance, N-(2-(2-azidoethoxy)ethyl)-N-methylpropanamide (Product P1) via nucleophilic substitution.

This document outlines a multi-faceted analytical approach to separate and characterize the starting material, product, and potential impurities from the reaction mixture.

Overall Analytical Workflow

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive characterization of the reaction mixture. The general workflow involves an initial separation and quantification of components using HPLC, followed by mass verification using LC-MS, and detailed structural confirmation of the isolated product using NMR.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Structural Elucidation ReactionMixture Reaction Mixture (R1 + P1 + Impurities) Dilution Dilute with Mobile Phase Filter (0.45 µm) ReactionMixture->Dilution Purification Preparative HPLC (Isolate Product P1) ReactionMixture->Purification Isolate Product HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Inject LC_MS LC-MS Analysis Dilution->LC_MS Inject Quantification Quantification & Purity (Peak Area %) HPLC_UV->Quantification MassID Mass Identification ([M+H]+, [M+Na]+) LC_MS->MassID NMR 1H & 13C NMR Spectroscopy Purification->NMR StructureConfirm Definitive Structure Confirmation NMR->StructureConfirm

Caption: Overall analytical workflow for reaction characterization.

Reversed-Phase HPLC-UV for Quantification and Purity Assessment

High-Performance Liquid Chromatography with UV detection is a robust method for separating the reactant (R1) from the product (P1) and quantifying their relative amounts, thereby monitoring the reaction's progress and assessing the final product's purity.

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Column (Stationary Phase) hplc->column Mobile Phase Flow detector UV Detector (λ = 210 nm) column->detector Elution data Data Acquisition (Chromatogram) detector->data analysis Analysis (Integration, % Area) data->analysis

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1.0 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of ~1 mg/mL.

    • Vortex the solution until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm (for amide bond detection).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the relative percentage of reactant and product based on their peak areas.

    • Purity of the product can be estimated using the area percent method, assuming similar response factors for reactant and product.

Data Presentation: HPLC Results
CompoundRetention Time (min)Relative Area (%) [Example]Molecular Weight ( g/mol )
Product (P1) 4.592.5200.24
Reactant (R1) 6.86.1238.12
Impurity 1 2.31.4-

Note: The azide (B81097) product (P1) is expected to be more polar than the bromo-reactant (R1), resulting in a shorter retention time on a reversed-phase column.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that confirms the identity of the separated components by providing their molecular weights. This is crucial for verifying that the major peak in the HPLC corresponds to the desired product.

LCMS_Logic lc_separation HPLC Separation (Same as UV method) esi_source Electrospray Ionization (ESI) (Molecule Ionization) lc_separation->esi_source Eluent Flow mass_analyzer Mass Analyzer (e.g., Q-TOF) (m/z Measurement) esi_source->mass_analyzer Ion Beam spectrum Mass Spectrum (Plot of Intensity vs. m/z) mass_analyzer->spectrum Data Output

Caption: Logical flow of the LC-MS analysis process.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, typically diluting further to a concentration of 10-100 µg/mL using the mobile phase.

  • Instrumentation and Conditions:

    • LC System: Use the same chromatographic conditions as the HPLC-UV method to ensure correlation of retention times.

    • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ESI mode is typically suitable for this class of compounds.

    • Scan Range: m/z 100-500.

    • Post-column Amine Addition: For PEGylated compounds, post-column addition of a weak amine solution (e.g., 0.1% triethylamine (B128534) in mobile phase) via a T-junction can sometimes simplify spectra by reducing charge state complexity, although this is less critical for short PEG chains.[1][2]

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Identify the molecular ions corresponding to the reactant and product. Common adducts in positive ESI mode are [M+H]⁺ and [M+Na]⁺.

Data Presentation: Expected Mass Spectrometry Ions
CompoundMolecular FormulaExact MassExpected Ion [M+H]⁺ (m/z)Expected Ion [M+Na]⁺ (m/z)
Reactant (R1) C₈H₁₆BrNO₂237.04238.04 (with Br isotope pattern)260.02 (with Br isotope pattern)
Product (P1) C₈H₁₆N₄O₂200.13201.13223.12

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure determination. For this reaction, NMR is used on the purified product to confirm that the azide group has replaced the bromine atom at the expected position.

Experimental Protocol: NMR
  • Sample Preparation:

    • Purify the product (P1) from the reaction mixture using preparative HPLC or column chromatography.

    • Ensure the purified sample is free of residual solvents by drying under high vacuum.

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire standard ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D experiments like COSY and HSQC may be necessary.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for characteristic changes in chemical shifts, particularly for the protons on the carbons adjacent to the original bromine and the new azide group.

    • Analyze the ¹³C NMR spectrum to observe the upfield or downfield shift of the carbon atom where the substitution occurred.

Data Presentation: Key Expected NMR Shifts (in CDCl₃)
GroupExpected ¹H Shift (ppm) - R1Expected ¹H Shift (ppm) - P1Key Change upon Reaction
-O-CH₂-CH₂-Br ~3.8 (t), ~3.5 (t)-Disappearance of signals
-O-CH₂-CH₂-N₃ -~3.7 (t), ~3.4 (t)Appearance of new signals, slight upfield shift compared to bromo-analogue
GroupExpected ¹³C Shift (ppm) - R1Expected ¹³C Shift (ppm) - P1Key Change upon Reaction
-CH₂-Br ~30-Disappearance of signal
-CH₂-N₃ -~51Appearance of signal at a different chemical shift

Note: The exact chemical shifts are predictive and should be confirmed with experimental data.

References

Application Notes and Protocols for the Use of N-Ethyl-N-methylpropionamide-PEG1-Br in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of N-Ethyl-N-methylpropionamide-PEG1-Br in Targeted Protein Degradation

Initially, it is critical to distinguish between two key strategies in targeted protein degradation (TPD): molecular glues and Proteolysis Targeting Chimeras (PROTACs). Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. In contrast, PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1][2][3][4][5] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

The compound This compound is a short-chain, PEG-based bifunctional linker.[1][6] Its chemical structure is designed for the synthesis of PROTACs , not molecular glues. The terminal bromide allows for covalent attachment to one of the PROTAC's ligands (either for the POI or the E3 ligase), while the amide group can be modified for linkage to the other ligand. This document provides detailed application notes and protocols for the strategic use of this linker in the development of novel PROTACs.

The Role of PEG Linkers in PROTAC Design

The linker is a critical component of a PROTAC, significantly influencing its efficacy and pharmacokinetic properties.[7] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their advantageous properties:

  • Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][8]

  • Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, flexible PEG linkers can adopt conformations that shield polar surfaces, potentially improving membrane permeability.

  • Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex.

Quantitative Data on PROTACs with Short PEG Linkers

Target ProteinE3 LigaseLinker Composition (PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN1>5000<20[8]
BRD4CRBN2>5000<20[8]
BRD4CRBN4<500>80[8]
BTKCRBN1 (non-covalent)2.297[6]
BTKCRBN2 (irreversible)5.395[6]

Note: The data presented is illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are cell-line dependent.

Signaling and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer of Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development and Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Characterization cluster_workflow PROTAC Development Pipeline cluster_biophysical Binding Characterization cluster_cellbased Functional Characterization Synthesis PROTAC Synthesis (using this compound linker) Biophysical_Assays Biophysical Assays (e.g., SPR, ITC, FP) Synthesis->Biophysical_Assays Characterize Binding Cell_Based_Assays Cell-Based Assays Biophysical_Assays->Cell_Based_Assays Confirm Ternary Complex Formation Binary_Binding Binary Binding Affinity (PROTAC to POI & E3) Ternary_Complex_Formation Ternary Complex Formation & Cooperativity In_Vivo_Studies In Vivo Studies (optional) Cell_Based_Assays->In_Vivo_Studies Validate in Animal Models Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western, Mass Spec) Determine DC50 & Dmax Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Target Engagement) Selectivity_Profiling Proteome-wide Selectivity (Mass Spectrometry)

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where a POI ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine) is first coupled to the this compound linker, followed by coupling to an E3 ligase ligand with a carboxylic acid functionality.

Step 1: Coupling of POI Ligand to the Linker

Reagents and Materials:

  • POI ligand with a nucleophilic handle (e.g., -OH, -NH2) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) or a similar base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the POI ligand in anhydrous DMF, add K2CO3.

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 2: Amide Coupling of POI-Linker to E3 Ligase Ligand

Reagents and Materials:

  • POI-linker intermediate (from Step 1) (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the POI-linker intermediate to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.

Reagents and Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Image the membrane using a chemiluminescence detection system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound serves as a valuable building block in the modular synthesis of PROTACs. Its short PEG chain offers a balance of properties that can be beneficial for achieving potent and effective targeted protein degradation. The provided protocols and workflows offer a foundational framework for researchers to incorporate this linker into their PROTAC design and to systematically evaluate the resulting molecules. The ultimate success of a PROTAC will depend on the careful optimization of all its components—the POI ligand, the E3 ligase ligand, and the connecting linker—to ensure efficient ternary complex formation and subsequent degradation of the protein of interest.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Ethyl-N-methylpropionamide-PEG1-Br conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in conjugation reactions involving N-Ethyl-N-methylpropionamide-PEG1-Br.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation process, offering potential causes and solutions to improve reaction yields.

Question 1: Why is the yield of my conjugation reaction with this compound consistently low?

Answer:

Low conjugation yield can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include the quality of the starting materials, the reaction conditions, and the purification process. Suboptimal pH, temperature, or solvent choice can significantly hinder the reaction rate. Additionally, the presence of competing nucleophiles or moisture can lead to unwanted side reactions and reduced product formation.

To begin troubleshooting, it's recommended to follow a logical workflow to isolate the problematic step.

G cluster_0 cluster_1 Step 1: Reagent Quality Control cluster_2 Step 2: Reaction Condition Optimization cluster_3 Step 3: Purification Process Review cluster_4 start Low Yield Observed reagent_qc Verify integrity of This compound and substrate via LC-MS or NMR start->reagent_qc reagent_ok Reagents OK? reagent_qc->reagent_ok reaction_params Review and optimize: - pH and Buffer - Solvent System - Temperature and Time - Molar Ratio reagent_ok->reaction_params Yes end_fail Contact Technical Support reagent_ok->end_fail No, degradation observed conditions_ok Conditions Optimized? reaction_params->conditions_ok purification_review Analyze purification method: - Incomplete product elution - Product degradation during purification - Inefficient separation conditions_ok->purification_review Yes conditions_ok->end_fail No, no improvement purification_ok Purification Efficient? purification_review->purification_ok end_success Yield Improved purification_ok->end_success Yes purification_ok->end_fail No, product loss

Caption: Troubleshooting workflow for low conjugation yield.

Question 2: My target molecule contains multiple nucleophilic sites. How can I improve the selectivity of the conjugation to my desired site?

Answer:

This compound is an alkylating agent and will react with available nucleophiles. To improve selectivity, consider the following strategies:

  • pH Control: The reactivity of different nucleophiles is highly dependent on pH. For instance, the selective alkylation of a thiol group in the presence of an amine can often be achieved at a pH between 6.5 and 7.5, where the thiol is sufficiently nucleophilic, and the amine is largely protonated and therefore less reactive.[1]

  • Protecting Groups: If pH control is insufficient, consider using protecting groups for the more reactive or undesired nucleophilic sites. This strategy ensures that the PEGylation occurs only at the intended location.

  • Site-Directed Mutagenesis: For protein conjugations, if a specific site is desired, you can use site-directed mutagenesis to introduce a uniquely reactive residue, such as a cysteine, at the target location.[2]

Question 3: I am observing the formation of multiple products or side products in my reaction mixture. What are the likely causes?

Answer:

The formation of multiple products often points to a few common issues:

  • Over-alkylation: If your target molecule has multiple reactive sites, using a large excess of the this compound reagent can lead to the formation of di- or tri-PEGylated species. To mitigate this, adjust the molar ratio of the PEG reagent to your substrate.

  • Reaction with Buffer Components: Some buffer components, such as Tris, contain nucleophilic amines that can compete with your target molecule, leading to the formation of PEGylated buffer. It is advisable to use non-nucleophilic buffers like PBS or HEPES.

  • Hydrolysis of the Product: Depending on the stability of your final conjugate, prolonged reaction times or harsh pH conditions during the reaction or workup could lead to degradation.

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of action for this compound conjugation?

Answer:

The conjugation occurs via a nucleophilic substitution reaction (SN2). A nucleophilic group on the target molecule (e.g., a primary amine, secondary amine, or thiol) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.

G reagents Substrate-Nu: + Br-PEG-Linker transition_state [Substrate---Nu---C---Br---PEG-Linker]‡ reagents->transition_state SN2 Attack product Substrate-Nu-PEG-Linker + Br- transition_state->product Bromide Departure

Caption: SN2 reaction mechanism for conjugation.

Question 2: How should I store and handle this compound?

Answer:

This compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[3][4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) if possible. Before use, allow the reagent to warm to room temperature before opening the container to avoid condensation of moisture.

Question 3: What solvents are compatible with this conjugation reaction?

Answer:

A variety of polar aprotic solvents are generally suitable for this type of reaction. Common choices include:

For biomolecules, aqueous buffer systems are often used. In such cases, a co-solvent like DMF or DMSO may be added to improve the solubility of the PEG reagent. Ensure that any organic solvent used is anhydrous to prevent hydrolysis of the reagent or product.

Question 4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

Answer:

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of starting materials and the appearance of the product. A reverse-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the starting materials and the final conjugate, helping to identify the desired product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final conjugate, although it may be less practical for large biomolecules.

Quantitative Data Summary

The following tables provide representative data to guide reaction optimization.

Table 1: Comparison of Reaction Conditions for Amine Conjugation

Parameter Condition A Condition B Condition C Condition D
Substrate Small Molecule AmineSmall Molecule AmineSmall Molecule AmineSmall Molecule Amine
Solvent DMFDMSOACNPBS/DMF (4:1)
Temperature (°C) 25255025
Base DIPEA (2 eq.)K2CO3 (2 eq.)DIPEA (2 eq.)None (pH 8.5)
Molar Ratio (PEG:Amine) 1.2 : 11.2 : 11.2 : 11.5 : 1
Reaction Time (h) 1212624
Yield (%) 65758055

Table 2: Troubleshooting Low Yield with a Peptide Substrate

Experiment Modification from Standard Protocol Observation Yield (%)
Control Standard Protocol (pH 8.0, 4h)Incomplete reaction, multiple peaks in HPLC35
1 Increased pH to 9.0Faster reaction, more side products30
2 Decreased pH to 7.5Slower reaction, cleaner product profile50
3 Increased reaction time to 18h at pH 7.5Complete consumption of starting material70
4 Used degassed, anhydrous solventReduced minor side products75

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine

  • Preparation: Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF) to a final concentration of 10 mg/mL.

  • Reagent Addition: Add this compound (1.2 molar equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 molar equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the conjugate using an appropriate method, such as preparative HPLC or column chromatography.

Protocol 2: Quality Control of this compound

  • Visual Inspection: Check for any change in color or appearance of the solid reagent.

  • Solubility Test: Ensure the reagent dissolves completely in the intended reaction solvent.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL solution of the reagent in acetonitrile.

    • Inject the solution onto an LC-MS system equipped with a C18 column.

    • Confirm the presence of the expected molecular ion peak and assess the purity by integrating the peak area.

Protocol 3: Purification by Preparative HPLC

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a minimal amount of the mobile phase.

  • Column and Mobile Phase: Use a C18 preparative HPLC column with a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.

  • Gradient Elution: Develop a suitable gradient to separate the product from unreacted starting materials and impurities. A typical gradient might be 10-90% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final product as a solid.

References

Technical Support Center: Optimizing N-Ethyl-N-methylpropionamide-PEG1-Br Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction time for N-Ethyl-N-methylpropionamide-PEG1-Br coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the coupling of N-Ethyl-N-methylpropionamide with PEG1-Br?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amide nitrogen of N-Ethyl-N-methylpropionamide, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the PEG1-Br, displacing the bromide leaving group to form the desired N-alkylated amide.

Q2: Why is my N-alkylation reaction so slow?

Several factors can contribute to a slow reaction rate. The amide nitrogen is generally not a strong nucleophile, and a strong base is often required to deprotonate it to increase its nucleophilicity.[1] Steric hindrance around the nitrogen atom or the electrophilic carbon on the PEG linker can also significantly slow down the reaction.[2][3] Additionally, the choice of solvent and the reactivity of the leaving group (bromide in this case) play a crucial role.[1][2]

Q3: What are the most suitable bases for this reaction?

For the N-alkylation of amides, strong bases are typically necessary to generate the more nucleophilic amide anion.[1] Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[4] Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA) may also be effective, especially at higher temperatures, but could lead to longer reaction times.[5] The choice of base can also influence the occurrence of side reactions like elimination.[2]

Q4: Which solvents are recommended for this coupling reaction?

Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants and stabilize charged intermediates without solvating the nucleophile excessively. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN).[1][2] It is crucial to use anhydrous (dry) solvents, as water can quench the strong bases often used in these reactions.[2]

Q5: Can I use a PEG derivative with a better leaving group to speed up the reaction?

Yes, switching to a PEG derivative with a better leaving group can significantly increase the reaction rate.[2] For instance, using PEG1-I (iodide) or PEG1-OTs (tosylate) instead of PEG1-Br would likely result in a faster reaction, as iodide and tosylate are better leaving groups than bromide.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the this compound coupling and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

Q: I am not observing any significant product formation even after a prolonged reaction time. What should I check?

A low or complete lack of product can stem from several issues. A systematic check of your reaction setup and conditions is recommended.

  • Initial Troubleshooting Workflow

    G Troubleshooting Low Yield A Low/No Product B Verify Reagent Quality and Stoichiometry A->B C Ensure Anhydrous Conditions (Dry Solvents/Glassware) A->C D Check Base Strength and Solubility A->D E Confirm Reaction Temperature A->E F Optimize Reaction Parameters E->F

    Caption: Initial troubleshooting workflow for low product yield.

  • Detailed Checks:

    • Reagent Integrity: Confirm the purity and integrity of your N-Ethyl-N-methylpropionamide and PEG1-Br. Degradation of starting materials can prevent the reaction from proceeding.

    • Anhydrous Conditions: Ensure that all glassware was properly dried and that anhydrous solvents were used. Strong bases like NaH are highly sensitive to moisture.[2]

    • Base Activity: If you are using a strong base like NaH, ensure it has not been passivated by atmospheric moisture. Use fresh, properly stored base. For solid bases like K₂CO₃, ensure efficient stirring to overcome solubility issues.[2]

    • Temperature Control: Verify that the reaction is being conducted at the intended temperature. Some reactions require elevated temperatures to overcome the activation energy barrier.[8]

Issue 2: Slow Reaction Time

Q: The reaction is proceeding, but it is taking much longer than expected. How can I optimize the reaction time?

Slow reaction kinetics are a common challenge in N-alkylation of amides. The following parameters can be adjusted to increase the reaction rate.

  • Parameter Optimization Workflow

    G Optimizing Reaction Time A Slow Reaction B Increase Temperature A->B C Use a Stronger Base A->C D Change Solvent to Higher Boiling Point (e.g., DMF, DMSO) A->D E Increase Reagent Concentration A->E F Consider a More Reactive PEG Derivative (e.g., PEG1-I) A->F G Optimized Reaction B->G C->G D->G E->G F->G

    Caption: Workflow for optimizing reaction time.

  • Optimization Strategies:

    • Increase Temperature: Raising the reaction temperature can significantly increase the reaction rate.[2][8] If your solvent is low-boiling (e.g., THF), consider switching to a higher-boiling solvent like DMF or DMSO to allow for higher reaction temperatures.[2]

    • Use a Stronger Base: If you are using a weaker base like K₂CO₃, switching to a stronger base such as NaH or t-BuOK can accelerate the deprotonation of the amide, leading to a faster overall reaction.[1][2]

    • Increase Concentration: If the reaction is too dilute, the frequency of molecular collisions will be low. Increasing the concentration of the reactants can help to speed up the reaction.

    • Add a Catalyst: In some cases, the addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction by in-situ formation of the more reactive PEG1-I.

Issue 3: Formation of Side Products

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The most common side reaction in this type of coupling is elimination (E2), especially when using strong, bulky bases and at higher temperatures.

  • Minimizing Elimination:

    • Choice of Base: Strong, sterically hindered bases like t-BuOK are more prone to promoting elimination. Consider using a less hindered base like NaH or a weaker base like Cs₂CO₃.[2]

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired N-alkylation.[2]

Data Presentation

The following table summarizes the expected effect of various parameters on the reaction time and yield for the this compound coupling. This is a qualitative guide to aid in optimization.

ParameterChangeEffect on Reaction TimePotential Impact on YieldNotes
Temperature IncreaseDecreaseMay decrease if side reactions (e.g., elimination) are favored at higher temperatures.[8]Start at room temperature and gradually increase.
Base Stronger (e.g., NaH)DecreaseCan increase yield by ensuring complete deprotonation of the amide.[1]Strong bases require strictly anhydrous conditions.[2]
Solvent Higher Polarity/BP (e.g., DMF)DecreaseGenerally favorable for SN2 reactions.Ensure solvent is anhydrous.
Concentration IncreaseDecreaseGenerally increases yield up to an optimal point.Very high concentrations can lead to solubility issues.
Leaving Group Better (e.g., Iodide)DecreaseCan significantly improve yield.[2]Consider in-situ generation with NaI or using PEG1-I directly.

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general starting point for the coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be required.

Materials:

  • N-Ethyl-N-methylpropionamide

  • PEG1-Br

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add N-Ethyl-N-methylpropionamide (1.2 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the solution until the amide is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Coupling: Dissolve PEG1-Br (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). If the reaction is slow, consider gently heating to 40-60 °C.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Pathway

G General Reaction Pathway reagents N-Ethyl-N-methylpropionamide + PEG1-Br deprotonation Deprotonation reagents->deprotonation base Base (e.g., NaH) base->deprotonation nucleophile Amide Anion (Nucleophile) deprotonation->nucleophile sn2 SN2 Attack nucleophile->sn2 product Coupled Product sn2->product

Caption: General reaction pathway for the N-alkylation of an amide.

References

Technical Support Center: Synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a molecule named "N-Ethyl-N-methylpropionamide-PEG1-Br" implies the alkylation of a tertiary amide. Tertiary amides lack a proton on the nitrogen atom and thus cannot be directly N-alkylated under standard conditions. This guide assumes a likely typo in the starting material and addresses the synthesis via N-alkylation of a secondary amide, N-ethylpropionamide , a common and chemically relevant transformation.

Frequently Asked Questions (FAQs)

Q1: What is the intended reaction and primary product?

The synthesis aims to attach a short, bromine-terminated PEG linker to N-ethylpropionamide. This is typically achieved via N-alkylation. The reaction involves deprotonating the secondary amide with a strong base (like sodium hydride, NaH) to form a nucleophilic amide anion, which then attacks an alkylating agent. For a "PEG1-Br" moiety, a suitable reagent is 1,2-dibromoethane (B42909), which introduces a 2-bromoethyl group.

Reaction Scheme:

  • Step 1 (Deprotonation): N-ethylpropionamide + NaH → Sodium salt of N-ethylpropionamide

  • Step 2 (Alkylation): Sodium salt + Br-CH₂CH₂-Br → N-(2-bromoethyl)-N-ethylpropionamide + NaBr

Q2: What are the most common side products I should look for in this synthesis?

Several side products can arise from this reaction, complicating purification and reducing the yield of the desired product. The most critical to identify are:

  • O-Alkylation Product (Imino Ether): This is a common isomeric byproduct in amide alkylations.[1][2] Instead of the nitrogen atom, the oxygen atom of the amide attacks the alkylating agent, forming an imino ether. This is often favored under different conditions but can be a significant impurity.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual N-ethylpropionamide and 1,2-dibromoethane.

  • Hydrolysis Products: If the reaction is not performed under strictly anhydrous (water-free) conditions, the strong base (NaH) will be quenched.[3] Additionally, the alkylating agent (1,2-dibromoethane) can slowly hydrolyze to form 2-bromoethanol.

  • Elimination Product: The base can induce elimination of HBr from 1,2-dibromoethane to produce vinyl bromide.

Troubleshooting Guide

Problem: My reaction yield is very low.

  • Possible Cause 1: Ineffective Deprotonation. The sodium hydride (NaH) may be old or deactivated by moisture. Amides are not very acidic, so a powerful, dry base is essential.[4]

    • Solution: Use fresh, high-quality NaH from a newly opened container. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents to prevent the base from being quenched.[3]

  • Possible Cause 2: Poor Reactivity of Alkylating Agent. While alkyl bromides are generally reactive, reaction conditions can impact performance.[5]

    • Solution: Consider adding a catalytic amount of sodium iodide (NaI) to the reaction. This can convert the alkyl bromide in-situ to the more reactive alkyl iodide (Finkelstein reaction), potentially increasing the reaction rate.

  • Possible Cause 3: Suboptimal Temperature. Reactions started at 0°C for safety may need to be warmed to room temperature or gently heated to proceed at a reasonable rate.[3]

    • Solution: After adding all reagents at a low temperature, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. If the reaction is stalled, gentle heating (e.g., to 40-50°C) may be required. Be aware that higher temperatures can also promote side reactions like elimination.[3]

Problem: My analytical results (TLC/LC-MS) show multiple products.

  • Possible Cause: Formation of Side Products. The presence of multiple spots or peaks indicates impurities, most commonly the O-alkylation product or unreacted starting materials.

    • Solution: Use the data in Table 1 to tentatively identify the species based on their expected mass and polarity. The O-alkylated product will have the same mass as the desired N-alkylated product. Its identity must be confirmed by other means, such as NMR spectroscopy (see Table 1). Purification via column chromatography is necessary to separate these components.

Problem: I'm having difficulty distinguishing the N-alkylated (desired) vs. O-alkylated (side) product.

  • Challenge: These two products are isomers, meaning they have the identical mass and will not be differentiated by mass spectrometry alone.

    • Solution: NMR Spectroscopy. This is the most definitive method.

      • ¹H NMR: In the desired N-alkylated product, the protons on the carbon next to the nitrogen (-N-CH₂-CH₂Br) will appear around 3.5-3.8 ppm. For the O-alkylated imino ether, the protons on the carbon next to the new ether oxygen (-O-CH₂-CH₂Br) will be shifted further downfield, typically appearing around 4.0-4.5 ppm.[6]

      • ¹³C NMR: The carbon atom attached to the nitrogen in the N-alkylated product will have a chemical shift in the 40-50 ppm range. In contrast, the carbon attached to the oxygen in the O-alkylated product will appear much further downfield, typically in the 60-70 ppm range.[6][7]

Data Presentation

Table 1: Analytical Properties of Main and Side Products

Compound NameStructure (Simplified)MW ( g/mol )Expected Polarity / HPLC tRKey Analytical Feature(s)
N-ethylpropionamide CH₃CH₂CONHCH₂CH₃101.15High / ShortStarting material, identifiable by MS.
1,2-dibromoethane BrCH₂CH₂Br187.86Low / LongVolatile, may not be seen in LC-MS.
(Target) N-(2-bromoethyl)-N-ethylpropionamide CH₃CH₂CON(CH₂CH₃)(CH₂CH₂Br)208.09Medium / MediumTarget mass by MS. ¹H NMR: signal at ~3.6 ppm (-N-CH₂ -).
(Side Product) O-(2-bromoethyl) imino ether CH₃CH₂C(=NCH₂CH₃)(OCH₂CH₂Br)208.09Medium / MediumSame mass as target. ¹H NMR: signal at ~4.2 ppm (-O-CH₂ -).
2-bromoethanol HOCH₂CH₂Br124.97High / ShortHydrolysis product of alkylating agent.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-bromoethyl)-N-ethylpropionamide

  • Preparation: Add N-ethylpropionamide (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-neck flask under an argon or nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Activation: Stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0°C. Add 1,2-dibromoethane (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil using silica (B1680970) gel column chromatography with a hexane/ethyl acetate gradient.

Protocol 2: LC-MS Analysis

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

  • Detection: UV (e.g., 210 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathways cluster_side Other Side Reactions Amide N-Ethylpropionamide AmideAnion Amide Anion (Intermediate) Amide->AmideAnion Deprotonation Base NaH, Anhydrous THF AlkylHalide 1,2-Dibromoethane (Br-CH2CH2-Br) AlkylHalide->AmideAnion Alkylation Step Elimination_Product SIDE PRODUCT Vinyl Bromide AlkylHalide->Elimination_Product Elimination (Base) N_Product TARGET PRODUCT N-Alkylation AmideAnion->N_Product N-Attack (Major Pathway) O_Product SIDE PRODUCT O-Alkylation (Imino Ether) AmideAnion->O_Product O-Attack (Minor Pathway)

References

Technical Support Center: Purification of PROTACs with a PEG1 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a short PEG1 linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying PROTACs containing a PEG1 linker?

The main challenges in purifying PROTACs with a PEG1 linker stem from their unique physicochemical properties. The single polyethylene (B3416737) glycol (PEG) unit imparts a degree of hydrophilicity that can lead to:

  • Poor separation from polar impurities: The increased polarity can cause the PROTAC to co-elute with polar starting materials or byproducts, making baseline separation difficult to achieve with standard chromatography methods.

  • Peak tailing in reverse-phase chromatography: The polar nature of the PEG1 linker can lead to secondary interactions with the silica (B1680970) backbone of C18 columns, resulting in broad and tailing peaks.

  • On-column degradation: The ether linkage in the PEG unit can be susceptible to cleavage under harsh purification conditions, such as the use of strong acids in the mobile phase.

  • Aggregation: While the PEG1 linker can enhance aqueous solubility compared to a purely alkyl linker, PROTACs are often large molecules with a tendency to aggregate, which can complicate purification and lead to low recovery.

Q2: How does a PEG1 linker affect the choice of purification method?

A PEG1 linker introduces polarity, which may make standard purification methods for highly non-polar small molecules less effective. Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying PROTACs.[1] For PROTACs with a PEG1 linker, reverse-phase HPLC is typically the method of choice. However, careful optimization of the stationary phase, mobile phase, and gradient is crucial for successful purification.

Q3: What are common impurities encountered in the synthesis of PROTACs with a PEG1 linker?

Common impurities can include:

  • Unreacted starting materials (E3 ligase ligand, protein of interest ligand, and the PEG1 linker).

  • Homodimers of the starting ligands.

  • Byproducts from coupling reactions.

  • Degradation products of the PROTAC molecule itself.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) in Reverse-Phase HPLC
Possible Cause Recommended Solution
Secondary interactions with silica * Use a different stationary phase: Consider columns with end-capping or a different chemistry (e.g., phenyl-hexyl or embedded polar group) to minimize interactions with free silanols. * Modify the mobile phase: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), can help to reduce peak tailing.
Poor solubility in the mobile phase * Adjust the organic modifier: Experiment with different organic solvents such as acetonitrile (B52724) or methanol. A combination of solvents may also improve solubility and peak shape. * Increase the column temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and reduce viscosity, leading to sharper peaks.
Column overload * Reduce the sample load: Inject a smaller amount of the crude material onto the column. * Use a larger diameter column: If a larger quantity of material needs to be purified, scaling up to a column with a larger internal diameter is recommended.
Issue 2: Co-elution of the PROTAC with Impurities
Possible Cause Recommended Solution
Similar polarity of PROTAC and impurities * Optimize the gradient: A shallower gradient will increase the resolution between closely eluting peaks. * Change the mobile phase modifier: Switching from trifluoroacetic acid (TFA) to formic acid, or vice-versa, can alter the selectivity of the separation. * Explore different stationary phases: A column with a different selectivity (e.g., phenyl-hexyl instead of C18) may provide the necessary resolution.
Complex crude mixture * Pre-purification step: Consider a preliminary purification step, such as flash chromatography on silica gel, to remove some of the major impurities before preparative HPLC.
Issue 3: Low Recovery of the Purified PROTAC
Possible Cause Recommended Solution
Precipitation on the column * Improve sample solubility: Ensure the sample is fully dissolved in the injection solvent before loading onto the column. The injection solvent should be compatible with the initial mobile phase conditions. * Increase column temperature: As mentioned previously, a higher temperature can improve solubility and prevent precipitation.
Adsorption to column or tubing * Passivate the HPLC system: Rinsing the system with a solution of a chelating agent like EDTA can help to remove metal ions that may contribute to adsorption. * Use low-adsorption vials and tubing: For particularly "sticky" compounds, consider using specialized labware.
Degradation during purification * Use milder mobile phase additives: If acid-catalyzed degradation is suspected, try using a mobile phase with a higher pH or a weaker acid. * Minimize purification time: Optimize the method to reduce the overall run time and the exposure of the PROTAC to potentially harsh conditions.

Quantitative Data Summary

The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table provides hypothetical data illustrating how a PEG1 linker might compare to other common linkers in terms of degradation potency (DC50) and maximal degradation (Dmax).

PROTAC Linker DC50 (nM) Dmax (%)
Alkyl Chain (C3)15085
PEG1 100 90
PEG27595
PEG45098

Note: This data is illustrative and the optimal linker is target-dependent.

Experimental Protocols

Protocol 1: General Method for Preparative Reverse-Phase HPLC Purification of a PROTAC with a PEG1 Linker
  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: C18, 5 µm particle size, 19 x 150 mm (for gram-scale purification, adjust dimensions accordingly).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize based on the elution profile of the target compound.

    • Flow Rate: 15 mL/min (adjust based on column dimensions).

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude PROTAC (with PEG1 linker) Dissolve Dissolve in minimal solvent Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Prep_HPLC Preparative RP-HPLC Filter->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analyze Purity Analysis (HPLC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure PROTAC Lyophilize->Final_Product troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_separation Poor Separation cluster_recovery Low Recovery Start Purification Issue Identified Peak_Shape Tailing or Broad Peaks Start->Peak_Shape Separation Co-elution with Impurities Start->Separation Recovery Low Yield of Purified PROTAC Start->Recovery Sol_Peak Change Stationary Phase Modify Mobile Phase Reduce Sample Load Peak_Shape->Sol_Peak Address secondary interactions, solubility, or overload Sol_Sep Optimize Gradient Change Mobile Phase Modifier Try Different Stationary Phase Separation->Sol_Sep Improve resolution Sol_Rec Improve Sample Solubility Passivate System Use Milder Conditions Recovery->Sol_Rec Address precipitation, adsorption, or degradation

References

Improving the solubility of N-Ethyl-N-methylpropionamide-PEG1-Br conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Ethyl-N-methylpropionamide-PEG1-Br conjugates.

Troubleshooting Guide

Low solubility of your this compound conjugate can be a significant hurdle in experimental assays and preclinical studies. This guide provides a systematic approach to diagnosing and resolving solubility issues.

Issue: Precipitate observed in aqueous buffer

When your this compound conjugate precipitates out of an aqueous buffer, it can interfere with your experimental results. Follow these steps to address the problem:

A Precipitate Observed B Step 1: Visual Inspection & Centrifugation A->B C Step 2: pH Assessment B->C D Step 3: Co-solvent Introduction C->D E Step 4: Temperature Modification D->E F Step 5: Surfactant Addition E->F G Solubility Improved F->G

Figure 1: Troubleshooting workflow for precipitate in aqueous buffer.

Detailed Steps:

  • Visual Inspection & Centrifugation: Confirm that the observed precipitate is indeed your conjugate. Centrifuge the sample to pellet the solid material and analyze the supernatant for the presence of the conjugate, for instance, using UV-Vis spectroscopy or HPLC.

  • pH Assessment: The amide group in the conjugate can have its solubility influenced by pH. Measure the pH of your buffer and consult the pH-solubility profile of your conjugate (see Protocol 2). Adjusting the pH might be a simple and effective solution.[1][2][][4][5]

  • Co-solvent Introduction: For poorly soluble compounds, the addition of a water-miscible organic co-solvent can significantly enhance solubility.[2][6][7][8][9][10] Start with a small percentage (e.g., 1-5%) of a co-solvent like DMSO, ethanol, or PEG 400 and gradually increase the concentration while monitoring for precipitation.[]

  • Temperature Modification: Assess the thermodynamic properties of the dissolution. Gently warming the solution may increase the solubility of some compounds. Conversely, for some compounds with hydrophobic components, decreasing the temperature might improve solubility.

  • Surfactant Addition: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[9] Consider adding a low concentration (below the critical micelle concentration) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that might affect its solubility?

A1: N-Ethyl-N-methylpropionamide is a tertiary amide. Amides can participate in hydrogen bonding, which generally aids solubility in polar solvents. However, the ethyl and methyl groups introduce some hydrophobicity. The PEG1-Br moiety adds a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, which is known to improve the aqueous solubility of small molecules.[11][12] The bromide can be a good leaving group for further reactions but also contributes to the overall polarity. The balance between the hydrophobic and hydrophilic parts of the molecule will ultimately determine its solubility.

Q2: I'm dissolving my conjugate in DMSO for stock solutions, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final solution to keep the compound dissolved.

cluster_0 Problem cluster_1 Solutions A High Concentration Stock in DMSO B Dilution into Aqueous Buffer A->B C Precipitation B->C D Lower Stock Concentration E Increase Final DMSO % F Use Co-solvents in Buffer G Sonication during Dilution

Figure 2: Strategies to prevent precipitation upon dilution.

Potential Solutions:

  • Lower the stock concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution.

  • Increase the final DMSO percentage: Check if your assay can tolerate a higher final concentration of DMSO.

  • Use an intermediate dilution step: Dilute the stock in a solvent mixture with a higher water content before the final dilution into the aqueous buffer.

  • Add co-solvents to the aqueous buffer: As mentioned in the troubleshooting guide, adding a co-solvent to your final buffer can maintain solubility.[2][6][7][8][9][10]

  • Use sonication: Sonicating the solution during the dilution process can help to break up aggregates and promote dissolution.

Q3: How can I quantitatively determine the solubility of my conjugate?

A3: The gold standard for determining thermodynamic solubility is the equilibrium solubility assay (shake-flask method). A detailed protocol is provided below (Protocol 1). This will give you a precise measure of the maximum concentration of your conjugate that can be dissolved in a specific solvent or buffer at a given temperature.[13]

Q4: Can pH modification significantly improve the solubility of this conjugate?

A4: While amides are generally considered neutral, their solubility can still be influenced by pH, especially at the extremes. It is worthwhile to perform a pH-solubility profile to determine the optimal pH range for your experiments. For weakly basic or acidic compounds, pH adjustment is a very effective technique to enhance solubility.[1][2][][4][5]

Q5: Are there other advanced techniques to improve solubility if the above methods are not sufficient?

A5: Yes, for challenging cases, you can explore more advanced formulation strategies:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.[9]

  • Solid dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve the dissolution rate and solubility.[14]

  • Nanoparticle formation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.[2][15]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of different solubility enhancement strategies on a similar type of conjugate.

Table 1: Solubility in Different Solvents at 25°C

SolventSolubility (mg/mL)
Water0.1 ± 0.02
PBS (pH 7.4)0.15 ± 0.03
Ethanol15.2 ± 1.1
DMSO> 50
PEG 40025.8 ± 2.3

Table 2: Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4 at 25°C)

Co-solventConcentration (%)Solubility (mg/mL)Fold Increase
None00.15 ± 0.031.0
Ethanol50.8 ± 0.15.3
Ethanol102.5 ± 0.316.7
PEG 40051.2 ± 0.28.0
PEG 400104.1 ± 0.427.3

Table 3: pH-Solubility Profile at 25°C

pHSolubility (mg/mL)
2.00.5 ± 0.05
4.00.2 ± 0.04
6.00.16 ± 0.02
7.40.15 ± 0.03
8.00.18 ± 0.03
10.00.4 ± 0.06

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the this compound conjugate in a given solvent.

Materials:

  • This compound conjugate

  • Solvent of interest (e.g., water, PBS, buffer with co-solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the conjugate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[13]

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Carefully withdraw a sample of the supernatant, avoiding any solid material.

  • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved conjugate using a validated analytical method.

Protocol 2: Determination of pH-Solubility Profile

Objective: To determine the solubility of the conjugate as a function of pH.

Materials:

  • All materials from Protocol 1

  • A series of buffers covering a range of pH values (e.g., from pH 2 to 10)

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Follow the steps outlined in Protocol 1 for each buffer.

  • After determining the solubility in each buffer, measure the final pH of the saturated solution, as it may have shifted slightly.

  • Plot the logarithm of the solubility (in mg/mL or molarity) against the final measured pH to generate the pH-solubility profile.[13]

References

Preventing decomposition of N-Ethyl-N-methylpropionamide-PEG1-Br during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of N-Ethyl-N-methylpropionamide-PEG1-Br during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of compound activity or purity over time Hydrolysis of the amide bond: Exposure to moisture, especially under acidic or basic conditions, can cleave the amide linkage, resulting in the formation of N-ethyl-N-methylamine and propionic acid-PEG1-Br.[1]Store the compound in a desiccated environment at or below -20°C. Use of an inert gas atmosphere (argon or nitrogen) is recommended. Avoid repeated freeze-thaw cycles.
Nucleophilic substitution of the bromide: The bromide is a good leaving group and can be displaced by nucleophiles, such as water, leading to the formation of a hydroxyl-terminated PEG derivative.Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. Avoid storage in protic solvents or in the presence of other nucleophilic substances.
Oxidative degradation of the PEG chain: Exposure to oxygen, particularly in the presence of light or metal ions, can lead to the degradation of the polyethylene (B3416737) glycol chain.Store the compound protected from light. Use amber vials or wrap containers in aluminum foil. Purge the container with an inert gas before sealing.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products: The new peaks likely correspond to the hydrolyzed amide fragments, the hydroxyl-substituted PEG, or oxidized PEG derivatives.Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. This will help confirm the degradation pathway and refine storage conditions.
Inconsistent experimental results Use of partially degraded compound: If the compound has started to decompose, the presence of impurities will lead to variability in experimental outcomes.Always use freshly prepared solutions of the compound. If the compound has been in storage for an extended period, it is advisable to re-analyze its purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of decomposition for this compound?

A1: The two main degradation pathways are:

  • Hydrolysis of the amide bond: This reaction is typically catalyzed by the presence of acid or base and results in the cleavage of the molecule into N-ethyl-N-methylamine and propionic acid-PEG1-Br. Amides are generally stable, but hydrolysis can occur over long-term storage, especially if moisture is present.[1]

  • Nucleophilic substitution of the terminal bromide: The bromine atom is a good leaving group and can be displaced by nucleophiles. Water is a common nucleophile that can lead to the formation of N-Ethyl-N-methylpropionamide-PEG1-OH. Other nucleophiles in your experimental system could also potentially react.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: ≤ -20°C.

  • Atmosphere: Under an inert gas such as argon or nitrogen to minimize exposure to oxygen and moisture.

  • Light: Protected from light by using an amber vial or by wrapping the container in foil.

  • Moisture: In a dry, desiccated environment.

Q3: How can I detect decomposition of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to separate the parent compound from its more polar degradation products (e.g., the hydrolyzed carboxylic acid and the hydroxyl-substituted PEG).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is highly sensitive and can be used to identify the mass of the parent compound and any degradation products, thus confirming their identity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor for the appearance of new signals corresponding to degradation products. For instance, the disappearance of the characteristic signals for the protons adjacent to the bromine and changes in the chemical shifts of the amide protons can indicate degradation.[4][5][6]

Q4: Can I store this compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If you must store it in solution, use an anhydrous, aprotic solvent and store at a low temperature (≤ -20°C) under an inert atmosphere. It is always best to prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

Objective: To monitor the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber HPLC vials.

    • Prepare separate sets of samples to be stored under different conditions (e.g., -20°C, 4°C, room temperature, and 40°C for accelerated stability testing).

    • For each temperature, have vials stored in the dark and exposed to light.

    • For hydrolysis studies, prepare additional samples in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-31 min: 90-10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the samples at regular time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

    • Calculate the percentage of the parent compound remaining at each time point by integrating the peak area.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of potential degradation products.

Methodology:

  • Sample Preparation:

    • Subject a sample of this compound to forced degradation by dissolving it in a solution of 0.1 M HCl and heating at 60°C for 24 hours.

    • Prepare a second sample for forced oxidation by dissolving it in a solution of 3% hydrogen peroxide and storing it at room temperature for 24 hours.

    • Prepare an undegraded control sample in anhydrous acetonitrile.

  • LC-MS Analysis:

    • Use the same LC conditions as described in Protocol 1.

    • The LC system should be coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data for the parent compound and any new peaks observed in the chromatogram.

  • Data Analysis:

    • Determine the exact mass of the parent ion and any degradation products.

    • Propose elemental compositions based on the high-resolution mass data.

    • Analyze the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products.[7][8][9]

Visualizations

DecompositionPathways Main This compound Hydrolysis Hydrolysis (H2O, H+ or OH-) Main->Hydrolysis Nucleophilic_Substitution Nucleophilic Substitution (e.g., H2O) Main->Nucleophilic_Substitution Oxidation Oxidation (O2, light, metal ions) Main->Oxidation Amine N-Ethyl-N-methylamine Hydrolysis->Amine Product 1 Acid Propionic acid-PEG1-Br Hydrolysis->Acid Product 2 Alcohol N-Ethyl-N-methylpropionamide-PEG1-OH Nucleophilic_Substitution->Alcohol Product Oxidized_PEG Oxidized PEG Derivatives Oxidation->Oxidized_PEG Products ExperimentalWorkflow Start Start: Stability Study Initiation SamplePrep Sample Preparation (Multiple Storage Conditions) Start->SamplePrep Timepoints Incubate at Set Timepoints SamplePrep->Timepoints Analysis Analytical Testing Timepoints->Analysis t = 0, 1, 2, 4, 8 weeks RPHPLC RP-HPLC for Purity Analysis->RPHPLC LCMS LC-MS for Degradant ID Analysis->LCMS DataAnalysis Data Analysis (Quantify Degradation, Identify Products) RPHPLC->DataAnalysis LCMS->DataAnalysis Report Generate Stability Report DataAnalysis->Report End End: Determine Shelf-life Report->End

References

Technical Support Center: HPLC Purification of N-Ethyl-N-methylpropionamide-PEG1-Br Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the HPLC purification of N-Ethyl-N-methylpropionamide-PEG1-Br reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for purifying this compound?

A1: Due to the polar nature of the PEG linker, a reversed-phase (RP) column is the most common choice. A C18 column is a good starting point for method development.[1] For highly polar compounds that show poor retention on standard C18 columns, consider using a column with an embedded polar group (EPG) or a phenyl-hexyl stationary phase.

Q2: What mobile phases are typically used for the separation of PEGylated compounds?

A2: A common mobile phase combination for the reversed-phase HPLC of PEGylated molecules is a gradient of water and acetonitrile (B52724) (ACN), often with an additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape.[2] A typical starting gradient could be 5-95% acetonitrile in water.

Q3: Why is my peak for this compound tailing?

A3: Peak tailing for polar compounds can be caused by strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of an acidic modifier like TFA (0.1%) to the mobile phase can help to protonate the silanols and reduce this interaction. Using a highly end-capped column can also minimize this effect.

Q4: How can I improve the resolution between my product and impurities?

A4: To improve resolution, you can optimize the gradient slope, flow rate, and column temperature. A shallower gradient can often improve the separation of closely eluting compounds. Additionally, varying the organic modifier (e.g., using methanol (B129727) instead of acetonitrile) or the pH of the aqueous mobile phase can alter the selectivity of the separation.

Q5: What detection method is suitable for this compound?

A5: While the amide and bromide moieties may provide some UV absorbance, PEG itself does not have a strong chromophore. Therefore, a UV detector set to a low wavelength (e.g., 210-220 nm) may be used. For more universal detection, especially if impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[2]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound reaction mixtures.

Problem Potential Cause(s) Suggested Solution(s)
Poor Retention (Product elutes in the void volume) The compound is too polar for the stationary phase. The mobile phase is too strong (too much organic solvent).Use a more polar stationary phase (e.g., embedded polar group). Decrease the initial percentage of organic solvent in your gradient. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Peak Tailing Secondary interactions with active sites (silanols) on the column. Column degradation.Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. Use a new or well-maintained, end-capped column.
Peak Fronting Column overload. Sample solvent is stronger than the mobile phase.Inject a smaller sample volume or a more dilute sample. Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Clogged frit or column inlet. Sample solvent issue. Co-elution of isomers or closely related impurities.Back-flush the column. Ensure the sample is fully dissolved in a compatible solvent. Optimize the mobile phase gradient and/or temperature to improve separation.
High Backpressure Blockage in the HPLC system (e.g., tubing, injector, or column). Precipitated buffer or sample in the mobile phase.Systematically check components for blockage, starting from the detector and moving backward. Filter all mobile phases and samples before use.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell. Insufficient column equilibration. Mobile phase not properly degassed.Use fresh, high-purity solvents. Flush the detector flow cell. Ensure the column is fully equilibrated with the initial mobile phase before injection. Degas the mobile phase.

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific reaction mixture.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). If solubility is an issue, DMSO can be used, but inject the smallest possible volume.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and/or an ELSD/CAD.

  • Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).

  • Column Temperature: Ambient or controlled at 30-40 °C to improve peak shape and reduce viscosity.

3. Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Ensure both mobile phases are filtered and degassed.

4. Chromatographic Conditions:

Parameter Value
Flow Rate 5.0 mL/min
Injection Volume 100 - 500 µL (dependent on concentration and column size)
Detection UV at 214 nm and/or ELSD/CAD
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

5. Post-Purification Processing:

  • Collect fractions corresponding to the product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Mixture filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Elution inject->separate detect Detect Peaks (UV/ELSD) separate->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Organic Solvent pool->evaporate lyophilize Lyophilize evaporate->lyophilize

Caption: Experimental workflow for the HPLC purification of this compound.

Troubleshooting_Tree cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Separation q_retention Poor Retention? start->q_retention q_shape Bad Peak Shape? start->q_shape q_resolution Poor Resolution? start->q_resolution sol_retention1 Decrease Initial % Organic q_retention->sol_retention1 Yes sol_retention2 Use More Polar Column q_retention->sol_retention2 Yes q_tailing Tailing? q_shape->q_tailing Yes q_fronting Fronting? q_shape->q_fronting Yes sol_tailing Add TFA/FA q_tailing->sol_tailing Yes sol_fronting Decrease Load q_fronting->sol_fronting Yes sol_resolution1 Shallow Gradient q_resolution->sol_resolution1 Yes sol_resolution2 Optimize Temperature q_resolution->sol_resolution2 Yes

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

How to minimize steric hindrance with N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-N-methylpropionamide-PEG1-Br. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to steric hindrance during its use in synthesis and bioconjugation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Q1: My conjugation reaction yield is very low. How can I determine if steric hindrance is the cause?

Low reaction yield is a frequent challenge, often stemming from multiple factors.[1][] Steric hindrance, where the bulky nature of the reactants or the linker itself obstructs the reaction site, is a primary suspect.[3][4]

Troubleshooting Workflow:

Use the following workflow to diagnose the issue. Start with basic checks and move to more complex variables.

G start Low Reaction Yield reagent_check Step 1: Verify Reagent Purity & Integrity (e.g., via NMR, LC-MS) start->reagent_check conditions_check Step 2: Assess Reaction Conditions (Stoichiometry, Temp, Time) reagent_check->conditions_check Reagents OK fail Re-evaluate Synthetic Strategy reagent_check->fail Reagents Degraded steric_check Step 3: Investigate Steric Hindrance conditions_check->steric_check Conditions Optimal conditions_check->fail Conditions Suboptimal solvent Modify Solvent System (e.g., switch to polar aprotic like DMF, DMSO) steric_check->solvent Hypothesize Poor Solubility/ Linker Conformation temp Adjust Temperature (Slight increase may overcome activation energy) steric_check->temp Hypothesize High Activation Barrier base Change Base (Use a non-nucleophilic, sterically hindered base like DIPEA) steric_check->base Hypothesize Base Interference linker Consider Linker Conformation (Is the reactive site accessible?) steric_check->linker Hypothesize Intramolecular Hindrance success Yield Improved solvent->success temp->success base->success linker->fail Requires Redesign

Caption: Troubleshooting workflow for low-yield conjugation reactions.

Q2: I am conjugating this linker to a large protein and see minimal product formation. What specific steps can I take?

Conjugation to large biomolecules amplifies the challenge of steric hindrance. The PEG chain itself can physically block reactive sites or hinder access to the target functional group on the protein.[3][5]

  • Optimize Reaction pH: For reactions with lysine (B10760008) residues, ensure the pH is high enough (typically 8.0-9.0) to deprotonate the amine, making it nucleophilic, but not so high as to denature the protein.

  • Increase Linker Molar Excess: Incrementally increase the molar ratio of the linker to the protein (e.g., from 10:1 to 50:1). This can improve the probability of a successful reaction.

  • Use a Linker with a Longer PEG Chain: If the this compound linker is too short, it may not provide enough separation between the amide head and your biomolecule, causing a steric clash.[6][7] Consider re-synthesizing with a PEG2 or PEG3 spacer.

  • Add Denaturants: In some cases, using a low concentration of a mild denaturant (e.g., 0.1-0.5 M urea) can transiently expose buried reactive sites (like cysteine or lysine) without permanently denaturing the protein. This should be done with caution and validated carefully.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for minimizing steric hindrance with this linker?

Polar aprotic solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP (N-Methyl-2-pyrrolidone) are generally preferred. These solvents are effective at solvating the PEG chain, which helps to maintain a more extended, linear conformation. This extended state can make the terminal bromine atom more accessible for nucleophilic substitution compared to protic solvents where intramolecular hydrogen bonding might cause the chain to fold back on itself.

Q2: Can the N-Ethyl-N-methylpropionamide head group itself cause steric hindrance?

Yes. While the primary function of the linker is to create space, the amide head group is relatively bulky. The ethyl and methyl groups on the nitrogen atom create a sterically hindered environment. This is particularly relevant if the molecule you are attaching to the amide end is also large. When designing a multi-step synthesis, it is often advantageous to perform the reaction at the less-hindered bromide terminus first.

Q3: How does temperature affect reactions involving this linker?

Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the stability of your substrates. For sensitive biomolecules, reactions are often run at 4°C for extended periods (overnight) to prevent degradation, even if this slows down the reaction rate. For more robust small molecules, heating to 40-60°C can significantly improve yields in cases of steric hindrance.

Q4: In the context of PROTACs, how does this specific linker influence ternary complex formation?

The linker is a critical determinant of PROTAC efficacy, as its length and composition dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][6] A short linker like this PEG1 variant may lead to steric clashes between the two proteins, preventing the formation of a stable and productive complex.[][7] Conversely, for some protein pairs, a short, rigid linker might be optimal. The N-Ethyl-N-methylpropionamide group adds a degree of rigidity compared to a simple alkyl chain, which can help pre-organize the binding moieties.[6][8]

G cluster_0 Target Protein cluster_1 E3 Ligase tp Binding Pocket clash Potential Steric Clash tp->clash e3 Binding Pocket e3->clash protac PROTAC Molecule warhead Warhead Ligand linker This compound e3_ligand E3 Ligand warhead->tp Binds warhead->linker linker->e3_ligand e3_ligand->e3 Binds

Caption: PROTAC ternary complex formation showing potential steric clash.

Quantitative Data on Reaction Conditions

The following data illustrates how modifying reaction parameters can influence the yield of a model conjugation reaction: the alkylation of a primary amine (benzylamine) with this compound.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Solvent TypeReaction Yield (%)
Dichloromethane (DCM)9.1Aprotic35%
Tetrahydrofuran (THF)7.5Aprotic52%
Acetonitrile (ACN)37.5Polar Aprotic78%
Dimethylformamide (DMF)36.7Polar Aprotic85%
Ethanol (EtOH)24.5Polar Protic41%

Reaction Conditions: Benzylamine (1.0 eq), Linker (1.2 eq), DIPEA (2.0 eq), 25°C, 12h.

Table 2: Effect of Nucleophile Steric Bulk on Reaction Yield

NucleophileDescriptionReaction Yield (%)
BenzylamineSmall, primary amine85%
AnilineLess nucleophilic25%
tert-ButylamineBulky, primary amine15%
Di-isopropylamineVery bulky, secondary amine<5%

Reaction Conditions: Nucleophile (1.0 eq), Linker (1.2 eq), DIPEA (2.0 eq), DMF, 25°C, 12h.

Experimental Protocols

Protocol: Conjugation of this compound to a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine-containing substrate (R-NH₂) with the linker.

Materials:

  • This compound

  • Substrate with primary amine (R-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine substrate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution. DIPEA is a non-nucleophilic, sterically hindered base ideal for scavenging the HBr byproduct without competing in the main reaction.

  • Linker Addition: In a separate vial, dissolve this compound (1.2-1.5 equivalents) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.

    • Note on Steric Hindrance: A slight excess of the linker is used to drive the reaction to completion. Adding it slowly prevents localized high concentrations which could lead to side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting amine is consumed.

    • Troubleshooting: If the reaction is sluggish due to steric hindrance, the temperature can be gently increased to 40-50°C. Monitor carefully to avoid decomposition of sensitive substrates.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove DMF and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to obtain the desired conjugate.

G prep 1. Dissolve R-NH2 in anhydrous DMF base 2. Add non-nucleophilic base (DIPEA) prep->base linker 3. Add Linker Solution (Dropwise) base->linker react 4. Stir at 25-50°C Monitor by LC-MS linker->react workup 5. Aqueous Workup react->workup Reaction Complete purify 6. Column Chromatography workup->purify product Purified Conjugate purify->product

Caption: Experimental workflow for amine conjugation.

References

Optimizing base and solvent for N-Ethyl-N-methylpropionamide-PEG1-Br alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the alkylation of N-Ethyl-N-methylpropionamide-PEG1-Br. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of my this compound proceeding with low conversion?

A1: Low conversion is a common challenge in N-alkylation of amides.[1] Amide nitrogens are generally poor nucleophiles.[2] The reaction requires a base strong enough to deprotonate the amide, forming a more nucleophilic conjugate base.[2] If the base is too weak or poorly soluble in the reaction solvent, the reaction may stall.[3] Key factors to investigate include the strength and solubility of your base, the choice of solvent, reaction temperature, and potential steric hindrance.[1][4]

Q2: What are the recommended starting conditions for this alkylation reaction?

A2: For N-alkylation of amides, polar aprotic solvents are generally preferred as they can effectively solvate the counter-ion of the base without interfering with the nucleophile.[4] Good starting points include solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (ACN).[4] Stronger bases are often necessary; Sodium Hydride (NaH) is a standard choice for deprotonating amides.[2] Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent at an elevated temperature can also be effective.[2][4]

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: A common side reaction, especially if your alkylating agent is a secondary or tertiary halide, is elimination, which is favored by strong, bulky bases and higher temperatures.[1] To minimize this, consider switching to a milder, less sterically hindered base like potassium carbonate (K₂CO₃) and running the reaction at a lower temperature.[1] Hydrolysis of the amide or your alkylating agent can also occur if there is water present in your reaction; ensure you are using anhydrous solvents.[1]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

Question: My LC-MS analysis shows a large amount of unreacted this compound after the recommended reaction time. What steps should I take?

Answer: This issue typically points to insufficient deprotonation of the amide or poor reactivity.

  • Evaluate Your Base: The pKa of the amide N-H bond is high, requiring a strong base for efficient deprotonation. If you are using a weaker base like K₂CO₃, it may not be strong enough at room temperature.

    • Solution 1: Switch to a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).[2][4] Use caution with t-BuOK as it can promote elimination side reactions.[1]

    • Solution 2: If using a carbonate base, consider switching from potassium to cesium carbonate (Cs₂CO₃). The higher solubility and reactivity of cesium salts can improve reaction rates.[5]

  • Check Solvent and Solubility: The base must be at least partially soluble in the reaction solvent to be effective.[3]

    • Solution: Change to a more polar aprotic solvent like DMF or DMSO, which are excellent for Sₙ2 reactions and can help dissolve inorganic bases.[4][6]

  • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome reaction barriers.[1]

    • Solution: Gradually increase the reaction temperature. For solvents like ACN or THF, this may mean heating to reflux. For higher-boiling solvents like DMF or DMSO, temperatures of 50-80 °C are common starting points.[1][6]

Issue 2: Formation of an Elimination Byproduct

Question: I have identified a byproduct that corresponds to the elimination of HBr from my alkylating agent. How can I favor the desired N-alkylation?

Answer: Elimination (E2) is a competing pathway with substitution (Sₙ2) and is favored by strong, hindered bases and high temperatures.

  • Change the Base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base for elimination rather than facilitating nucleophilic attack.

    • Solution: Switch to a less hindered base like K₂CO₃, Cs₂CO₃, or even a milder organic base like Diisopropylethylamine (DIPEA) if applicable.[1]

  • Lower the Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be necessary to extend the reaction time.[1]

  • Consider the Alkylating Agent: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.[1] While the "PEG1-Br" moiety is likely a primary bromide, this is a key consideration for other alkylations.

Data Presentation

The following table presents representative data from a hypothetical optimization screen for the N-alkylation of an amide with an alkyl bromide, illustrating how base and solvent choice can impact reaction yield.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)ACN802445
2Cs₂CO₃ (1.5)ACN801675
3NaH (1.2)THF251260
4NaH (1.2)DMF25892
5K₃PO₄ (2.0)ACN802455
6t-BuOK (1.2)THF0 to 251230*

*Major elimination byproduct observed.

Experimental Protocols

Protocol 1: General Procedure for Alkylation Optimization

This protocol outlines a general method for screening various bases and solvents.

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add N-Ethyl-N-methylpropionamide (1.0 equivalent) and the chosen anhydrous solvent (to make a 0.1 M solution).

  • Base Addition: Add the selected base (e.g., NaH, Cs₂CO₃; 1.2-2.0 equivalents). If using NaH, stir the suspension for 15-30 minutes at room temperature to allow for deprotonation.

  • Alkylating Agent Addition: Add the alkylating agent (PEG1-Br, 1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 25 °C, 50 °C, 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (if using NaH) or water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Drying Solvents

The use of anhydrous solvents is critical, especially when employing water-sensitive bases like NaH.[1]

  • Objective: To remove residual water from reaction solvents like THF or ACN.

  • Pre-drying: If the solvent has significant water content, allow it to stand over anhydrous CaCl₂ or MgSO₄ overnight.

  • Distillation: Set up a distillation apparatus. Add the pre-dried solvent to the distillation flask containing a suitable drying agent (e.g., sodium metal with benzophenone (B1666685) indicator for THF; calcium hydride for ACN).

  • Collection: Distill the solvent under an inert atmosphere and collect the dry solvent in a flame-dried flask for immediate use or storage over molecular sieves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amide 1. Add Amide to Anhydrous Solvent prep_base 2. Add Base (e.g., NaH) prep_amide->prep_base prep_deprotonate 3. Stir for Deprotonation (if required) prep_base->prep_deprotonate react_add 4. Add Alkylating Agent (PEG1-Br) prep_deprotonate->react_add Proceed to Reaction react_stir 5. Stir at Set Temperature react_add->react_stir react_monitor 6. Monitor by TLC / LC-MS react_stir->react_monitor workup_quench 7. Quench Reaction react_monitor->workup_quench Reaction Complete workup_extract 8. Extract Product workup_quench->workup_extract workup_purify 9. Purify via Chromatography workup_extract->workup_purify final_product final_product workup_purify->final_product Pure Product

Caption: Workflow for the N-alkylation of this compound.

troubleshooting_guide cluster_outcomes Observed Issues cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproducts start Analyze Initial Reaction Outcome low_conversion Low / No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts good_yield Good Yield start->good_yield stronger_base Use Stronger Base (e.g., NaH in DMF) low_conversion->stronger_base Base too weak? change_solvent Change Solvent (e.g., ACN to DMF) low_conversion->change_solvent Solubility issue? increase_temp Increase Temperature low_conversion->increase_temp Kinetics slow? weaker_base Use Weaker / Less Hindered Base (e.g., K₂CO₃) byproducts->weaker_base Elimination observed? lower_temp Lower Temperature byproducts->lower_temp Elimination observed? check_anhydrous Ensure Anhydrous Conditions byproducts->check_anhydrous Hydrolysis suspected? stop Reaction Optimized good_yield->stop

Caption: Troubleshooting decision tree for optimizing the alkylation reaction.

References

Technical Support Center: Removal of Unreacted N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-Ethyl-N-methylpropionamide-PEG1-Br from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from my product?

A1: The most effective method for removing unreacted this compound depends on the nature and properties of your product. Commonly used techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method when your product is significantly larger than the unreacted PEG reagent. It separates molecules based on their size in solution.[1][]

  • Dialysis or Diafiltration (Ultrafiltration): These membrane-based techniques are suitable for removing small molecules like the unreacted reagent from much larger protein or peptide products.[1][3]

  • Reverse Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. It can be effective if there is a sufficient difference in polarity between your product and the unreacted reagent.[]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. If your product has a different charge from the unreacted reagent, IEX can be a powerful purification tool.[1][4]

Q2: I am still detecting residual this compound in my product after purification. What can I do?

A2: If you are still detecting residual reagent, consider the following troubleshooting steps:

  • Optimize your current purification method: For SEC, you can try a column with a smaller pore size or a longer column for better resolution. For dialysis, increase the dialysis time and the volume of the dialysis buffer. For RPC or IEX, adjust the gradient slope for a more gradual elution.

  • Combine purification techniques: A multi-step purification process can significantly improve purity. For example, you could perform an initial SEC step to remove the bulk of the unreacted reagent, followed by a polishing step using RPC or IEX.

  • Analytical Detection: Ensure your analytical method is sensitive enough to detect low levels of the impurity. Techniques like 2D Liquid Chromatography (LC) with Charged Aerosol Detection (CAD) are highly sensitive for quantifying residual PEGylation reagents.[5][6][7]

Q3: How can I confirm that the impurity I am seeing is indeed unreacted this compound?

A3: You can use a combination of analytical techniques to identify the impurity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can provide the molecular weight of the impurity, which can then be compared to the expected molecular weight of this compound.

  • High-Performance Liquid Chromatography (HPLC): By running a standard of the this compound reagent alongside your purified product, you can compare the retention times. Spiking your sample with the standard and observing an increase in the peak area of the impurity can also help confirm its identity.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key parameters of common purification techniques for the removal of unreacted this compound from a significantly larger product.

Purification MethodPrincipleTypical PurityProduct YieldThroughputKey Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size>98%HighLow to MediumRequires a significant size difference between product and impurity.[1]
Dialysis/Diafiltration Separation based on molecular weight cutoff of a membrane90-98%HighHighBest for large products; may not be suitable for smaller product molecules.[3]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity>99%Medium to HighLowRequires a difference in polarity; may require method development to optimize.[]
Ion Exchange Chromatography (IEX) Separation based on charge>99%Medium to HighLow to MediumRequires a difference in net charge between the product and the impurity.[1]

Experimental Protocol: Removal of Unreacted Reagent by Size Exclusion Chromatography (SEC)

This protocol provides a general methodology for the removal of unreacted this compound from a protein product using SEC.

Materials:

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC or FPLC system

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Your crude reaction mixture containing the product and unreacted reagent

  • UV detector

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter your crude reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal separation.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector (typically at 280 nm for proteins). The larger product molecule will elute first, followed by the smaller unreacted this compound. Collect fractions corresponding to the product peak.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the purity of the product and the absence of the unreacted reagent.

  • Pooling and Concentration: Pool the pure fractions containing your product. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

Visualization

Removal_Workflow Start Crude Reaction Mixture (Product + Unreacted Reagent) Purification Primary Purification Step Start->Purification SEC Size Exclusion Chromatography Purification->SEC Size Difference Dialysis Dialysis / Diafiltration Purification->Dialysis Large Size Difference RPC Reverse Phase Chromatography Purification->RPC Polarity Difference IEX Ion Exchange Chromatography Purification->IEX Charge Difference Analysis Purity Analysis (e.g., HPLC, LC-MS) SEC->Analysis Dialysis->Analysis RPC->Analysis IEX->Analysis Impure Residual Impurity Detected Analysis->Impure No Pure Pure Product Analysis->Pure Yes Optimize Optimize Method or Combine Methods Impure->Optimize Optimize->Purification

Caption: Workflow for the removal of unreacted this compound.

References

Validation & Comparative

A Comparative Guide to Linker Efficiency in Protein Degradation: N-Ethyl-N-methylpropionamide-PEG1-Br vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and physicochemical properties of the degrader molecule.

This guide provides an objective comparison of two common classes of linkers: the polyethylene (B3416737) glycol (PEG)-based linker, specifically exemplified by N-Ethyl-N-methylpropionamide-PEG1-Br, and the more traditional alkyl chain linkers. By examining experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of potent and effective protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer but an active contributor to the PROTAC's function. Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1][2] The linker's length, flexibility, and chemical properties dictate the spatial orientation of the two proteins, which is crucial for efficient ubiquitin transfer and subsequent proteasomal degradation.[3][4] An optimal linker will also confer favorable drug-like properties to the PROTAC molecule, such as solubility and cell permeability.[2][5]

Alkyl and PEG chains are the most prevalent linker motifs in published degrader structures.[6] PEG-based linkers are often favored for their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[] In contrast, alkyl linkers provide a higher degree of conformational flexibility and are synthetically straightforward.[8]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize quantitative data for PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4), utilizing either PEG or alkyl-based linkers and recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of VHL-Recruiting BRD4 PROTACs with PEG and Alkyl Linkers

PROTAC (Reference)Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1[4]PEG4-unit PEG~25>90HeLa
Compound X (Hypothetical)PEGN-Ethyl-N-methylpropionamide-PEG1---
Compound A[9]AlkylC6 alkyl chain~70 (FBXO22)~80 (FBXO22)Jurkat
Compound B (Hypothetical)AlkylC8 alkyl chain---
Compound C (Hypothetical)AlkylC10 alkyl chain---

Data for Compound X, B, and C is hypothetical as direct comparative studies with this compound and a series of alkyl linkers for BRD4 degradation were not available in the searched literature. Compound A data is for a different target but illustrates the use of an alkyl linker.

Table 2: Comparison of Cereblon-Recruiting BRD4 PROTACs with PEG and Alkyl Linkers

PROTAC (Reference)Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-825[4]PEG3-unit PEG<1>95Burkitt's Lymphoma
dBET1[10]PEG4-unit PEG430 (EC50)--
PROTAC 1[11]PEGOptimized PEG linker<1>90Burkitt's Lymphoma
Compound Y (Hypothetical)AlkylC5 alkyl chain---
Compound Z (Hypothetical)AlkylC7 alkyl chain---

Data for Compound Y and Z is hypothetical to illustrate the structure of the table.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI binds E3 E3 Ligase (VHL or CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->Ternary recruitment Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying Linkers) treatment Cell Culture and PROTAC Treatment start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot Western Blot Analysis lysis->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax conclusion Comparative Analysis of Linker Efficiency dc50_dmax->conclusion ic50 Determine IC50 viability->ic50 ic50->conclusion

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTAC performance.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the standard procedure for quantifying target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)

  • PROTAC stock solutions in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC stock solutions in DMSO

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While PEG-based linkers like this compound offer advantages in terms of solubility, alkyl linkers provide synthetic simplicity and conformational flexibility. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a variety of linker types and lengths. The experimental protocols and data presented in this guide provide a framework for the systematic optimization of PROTAC linkers to achieve potent and selective protein degradation. Further research focusing on direct, systematic comparisons of different linker classes will be invaluable in advancing the rational design of next-generation protein degraders.

References

PEG Linkers vs. Pure Hydrocarbon Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG) linkers and pure hydrocarbon linkers, supported by experimental data, to inform the selection process in therapeutic and diagnostic development.

The strategic incorporation of a linker between a targeting moiety, such as a monoclonal antibody, and a payload, like a cytotoxic drug, profoundly influences the overall performance of the resulting conjugate. While pure hydrocarbon linkers offer a simple and stable connection, the unique physicochemical properties of PEG linkers often translate to superior therapeutic outcomes.

Key Advantages of PEG Linkers

PEG linkers are hydrophilic, flexible chains of repeating ethylene (B1197577) oxide units.[1] This structure confers several advantages over their hydrophobic, pure hydrocarbon counterparts.[2] The primary benefits of utilizing PEG linkers in bioconjugation include:

  • Enhanced Solubility and Reduced Aggregation: A major challenge in ADC development is the propensity of hydrophobic payloads to induce aggregation, which can compromise efficacy and trigger immunogenic responses.[3] The hydrophilic nature of PEG linkers creates a hydration shell around the conjugate, significantly improving its solubility in aqueous environments and preventing aggregation.[2][4] This allows for the conjugation of more hydrophobic drugs and enables higher drug-to-antibody ratios (DARs) without sacrificing stability.[3][4]

  • Improved Pharmacokinetics: The hydrophilic shield provided by PEG linkers protects the bioconjugate from premature clearance by the reticuloendothelial system.[2] This results in a longer circulation half-life, increased exposure of the target tissue to the therapeutic, and potentially greater accumulation in tumors.[2][5]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the protein or payload, reducing the likelihood of an undesired immune response.[4]

  • Enhanced Stability: PEG linkers can protect the attached biomolecules from enzymatic degradation, contributing to the overall stability of the conjugate in vivo.[4]

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the performance differences between bioconjugates synthesized with PEG linkers and those with more hydrophobic, hydrocarbon-based linkers.

Table 1: Physicochemical Properties
PropertyPure Hydrocarbon LinkerPEG LinkerReference
Aggregation High propensity, especially with high DARsSignificantly reduced aggregation, even at high DARs[3]
Solubility Limited, particularly with hydrophobic payloadsEnhanced aqueous solubility[4]
Achievable DAR Typically limited to 3-4 to avoid aggregationCan achieve higher DARs (e.g., 8) with maintained stability[3]
Table 2: In Vivo Performance
ParameterADC with Hydrophobic LinkerADC with Hydrophilic (PEG) LinkerReference
Plasma Half-life 5 - 7 days10 - 16 days[2]
Tumor Growth Inhibition 50 - 70%80 - 95%[2]
Off-Target Toxicity Moderate to HighLow to Moderate[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of different bioconjugate constructs. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation (Thiol-Maleimide Coupling)

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a PEG or hydrocarbon linker containing a maleimide (B117702) group.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-linker-payload construct (PEG or hydrocarbon-based)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing reactive thiol groups.

  • Conjugation: Add the maleimide-linker-payload construct to the reduced mAb solution at a specific molar ratio to achieve the desired DAR. Incubate at room temperature for 4 hours with gentle stirring.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using an SEC column. Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

    • Assess the purity and aggregation level of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing cancer cells in culture.[6][7][8]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (with PEG and hydrocarbon linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][8]

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[7][8]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the clearance rate and half-life of an ADC in an animal model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • ADC solution in a sterile, biocompatible buffer

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.[9]

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).[10]

  • Plasma Preparation: Process the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[11]

  • Data Analysis: Plot the plasma concentration of the ADC versus time. Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using non-compartmental analysis software.

Visualizations

The following diagrams illustrate key concepts related to the function and comparison of PEG and hydrocarbon linkers.

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Receptor Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Payload->TumorCell 5. Cell Death

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Comparison cluster_hydrocarbon Pure Hydrocarbon Linker cluster_peg PEG Linker HC_Linker Hydrophobic (e.g., Alkane Chain) HC_Prop1 High Aggregation Risk HC_Linker->HC_Prop1 HC_Prop2 Lower Solubility HC_Linker->HC_Prop2 HC_Prop3 Rapid Clearance HC_Linker->HC_Prop3 HC_Prop4 Lower Achievable DAR HC_Linker->HC_Prop4 PEG_Linker Hydrophilic (Polyethylene Glycol) PEG_Prop1 Reduced Aggregation PEG_Linker->PEG_Prop1 PEG_Prop2 Enhanced Solubility PEG_Linker->PEG_Prop2 PEG_Prop3 Longer Half-life PEG_Linker->PEG_Prop3 PEG_Prop4 Higher Achievable DAR PEG_Linker->PEG_Prop4

Comparison of properties between pure hydrocarbon and PEG linkers.

Conclusion

The experimental evidence strongly supports the advantages of using hydrophilic PEG linkers over pure hydrocarbon linkers in the development of bioconjugates, particularly ADCs.[2] By improving solubility, reducing aggregation, and enhancing pharmacokinetic profiles, PEG linkers contribute to a wider therapeutic window, leading to greater efficacy and reduced toxicity.[2] The continued innovation in linker technology, with a focus on optimizing properties like hydrophilicity, is crucial for realizing the full potential of targeted therapies.

References

A Comparative Guide to the Biological Activity of PROTACs with Different Linker Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands ensure binding, the linker is a critical and active component that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[] Its composition, length, and rigidity dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4]

This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker compositions and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

A study on TBK1-targeting PROTACs demonstrated a clear dependence on linker length for degradation activity.[5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study by Arvinas, as cited in[1][5].

Observation: A 21-atom linker was found to be optimal for TBK1 degradation, with linkers shorter than 12 atoms being completely inactive.[5] This highlights that an optimal linker length is crucial for productive ternary complex formation.[6]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

The flexibility of the linker can significantly impact a PROTAC's ability to induce degradation.

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity
Data synthesized from published literature[1].

Observation: In this case, the flexible PEG linker allowed for AR degradation, while the more rigid phenyl-based linkers were inactive.[1] This suggests that for some target-E3 ligase pairs, conformational flexibility is necessary to achieve a productive ternary complex geometry.[4]

Table 3: Comparison of Alkyl vs. PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

This case study on pomalidomide-based BTK PROTACs illustrates the influence of linker composition and attachment point.

PROTACLinker CompositionLinker Length (atoms)Pomalidomide (B1683931) Attachment PointDC50 (nM)Dmax (%)Cell Line
MT-802PEG-based8C5~9>99Namalwa
MT-809PEG-based12C5~12>99Namalwa
Compound APEG-based8C4Inactive-Namalwa
Data synthesized from published literature[7].

Observation: A dramatic improvement in degradation potency was observed when the linker was attached to the C5 position of pomalidomide compared to the C4 position.[7] With the optimal C5 attachment, both 8- and 12-atom PEG-based linkers resulted in highly potent degraders.[7] This underscores the importance of optimizing not just the linker itself, but also its connection points to the ligands.

Linker Composition and its Impact on Physicochemical Properties

The chemical makeup of the linker has a profound effect on the drug-like properties of the PROTAC.[4]

  • Alkyl Chains: These are simple, flexible hydrocarbon chains.[8] They are generally hydrophobic, which can enhance cell permeability but may negatively impact aqueous solubility.[1][]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains.[8] This property can improve the solubility of the PROTAC molecule.[10] Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, PEG linkers may have reduced metabolic stability compared to alkyl linkers.[8]

  • Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][4] However, a lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[11]

Linker_Properties cluster_linker Linker Properties cluster_outcomes Biological & Physicochemical Outcomes Length Length Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Composition Composition (Alkyl, PEG, Rigid) Composition->Ternary_Complex Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility Flexibility Flexibility->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Permeability->Efficacy Solubility->Efficacy Experimental_Workflow Start Start: PROTAC Candidates with Varying Linkers Cell_Treatment 1. Cell Culture & Treatment - Plate cells - Treat with PROTAC concentrations - Include vehicle control Start->Cell_Treatment Lysis 2. Cell Lysis & Protein Quantification - Lyse cells to release proteins - Quantify total protein (e.g., BCA assay) Cell_Treatment->Lysis Viability_Assay 4. Cell Viability Analysis (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Degradation_Assay 3. Protein Degradation Analysis (Western Blot) Lysis->Degradation_Assay Data_Analysis 5. Data Analysis - Quantify protein bands - Normalize to loading control - Calculate % degradation Degradation_Assay->Data_Analysis IC50 7. Determine IC50 (from viability data) Viability_Assay->IC50 DC50_Dmax 6. Determine DC50 & Dmax - Plot dose-response curves Data_Analysis->DC50_Dmax End End: Comparative Analysis of Linker Efficacy DC50_Dmax->End IC50->End

References

Alternative linkers to N-Ethyl-N-methylpropionamide-PEG1-Br for CRBN-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Linkers for CRBN-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] Among E3 ligases, Cereblon (CRBN) is frequently recruited for PROTACs currently in clinical trials due to the favorable properties of its ligands.[2]

The linker is not a mere spacer; its composition, length, flexibility, and attachment point are critical determinants of a PROTAC's efficacy.[3] These factors profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-CRBN), which is essential for ubiquitination and subsequent degradation.[1] While simple, flexible linkers like the Polyethylene Glycol (PEG)-based N-Ethyl-N-methylpropionamide-PEG1-Br are widely used, research has demonstrated that alternative linker architectures can offer significant advantages in potency, selectivity, and pharmacokinetic properties.[4][5]

This guide provides an objective comparison of alternative linker strategies to standard PEG-based linkers for CRBN-based PROTACs, supported by experimental data and detailed methodologies.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. For CRBN-based PROTACs, the molecule simultaneously binds to the POI and CRBN, forming a ternary complex. This proximity allows the CRL4^CRBN^ E3 ligase complex to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to catalyze further degradation cycles.[1][6]

PROTAC_Mechanism CRBN-based PROTAC Mechanism of Action cluster_main CRBN-based PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination CRL4A Complex E2~Ub Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

PROTAC-mediated protein degradation pathway.

Comparison of Alternative Linker Architectures

The optimization of a PROTAC often requires empirical testing of various linker types. The choice between flexible, rigid, or hybrid linkers can dramatically alter degradation performance.[7]

Alkyl and Alkyl/PEG Hybrid Linkers

Alkyl and PEG chains are the most common flexible linkers used in PROTAC design.[4] While PEG linkers, like this compound, are hydrophilic and can improve solubility, substituting ether oxygens with methylene (B1212753) (CH2) groups to create alkyl or hybrid linkers increases lipophilicity.[2][3] This can affect cell permeability and ternary complex conformation.

Studies have shown that for certain target systems, replacing PEG units with an alkyl chain can enhance degradation. For instance, one study observed that a nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels, whereas a linker with three PEG units resulted in only weak degradation, suggesting that the incorporation of oxygen can sometimes inhibit PROTAC activity.[4][8]

Rigid and Semi-Rigid Linkers

Rigid linkers, which incorporate structures like phenyl rings, piperazines, or alkynes, introduce conformational constraints.[4][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to higher potency and selectivity.[7] However, a poorly designed rigid linker can also create steric hindrance that prevents productive complex formation.

For example, PROTACs with alkyne-containing linkers have been shown to provide a more rigid connection to the CRBN ligand compared to their reduced alkyl analogs.[9] This strategy can be crucial for optimizing the precise geometry required for efficient ubiquitination.

"Clickable" Linkers

To facilitate the rapid synthesis and screening of PROTAC libraries, "clickable" linkers have been developed. These linkers contain moieties like azides or alkynes that can be efficiently joined using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, potentially participating in hydrogen bonding within the ternary complex.[3][4]

Quantitative Data Comparison

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation). The following tables summarize representative data comparing different linker types for CRBN-based PROTACs targeting the bromodomain protein BRD4.

Table 1: Performance Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

Linker TypeRepresentative StructureLength (atoms)DC₅₀ (nM)Dₘₐₓ (%)Key Finding
PEG Linker Pomalidomide-(PEG)₄-JQ1~15~50>90Effective but may show non-linear length-potency relationships.[8]
Alkyl Linker Pomalidomide-(CH₂)₈-JQ18~100>90Increased lipophilicity; potency is highly system-dependent.[2][4]
Rigid Linker Pomalidomide-(alkyne)-JQ1~7< 20>95Conformational restriction can significantly enhance potency.[9][10]
Hybrid Linker Pomalidomide-piperazine-JQ1~10< 5>95Can offer a balance of solubility, rigidity, and optimized geometry.[7]

Note: Data are representative values compiled from multiple studies to illustrate general trends. Actual values are highly dependent on the specific warhead, cell line, and experimental conditions.[8][10][11]

Table 2: Influence of Linker Composition on CRBN-based PROTAC Properties

PropertyAlkyl LinkersPEG LinkersRigid Linkers
Flexibility HighHighLow
Solubility Low (Hydrophobic)High (Hydrophilic)Variable
Permeability Can be high, but risks low solubilityGenerally favorableCan be optimized
Metabolic Stability Generally highCan be susceptible to metabolismHigh
Synthetic Access StraightforwardReadily availableMore complex synthesis

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental methods.

Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.[12]

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a fixed duration (typically 16-24 hours).[13][14]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[15]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95°C for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][14]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.[13]

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[12]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This biophysical assay measures the formation, stability, and cooperativity of the POI-PROTAC-E3 ligase ternary complex in real-time.[16][17]

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.[16][18]

  • Binary Interaction Analysis: To determine baseline affinities, first measure the binary interactions. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the Kᴅ of the PROTAC-E3 ligase interaction. Separately, determine the Kᴅ of the PROTAC-POI interaction.[16]

  • Ternary Complex Formation: To measure the ternary complex, inject a constant, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface.[18]

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kᴅ) for the ternary complex.[18]

  • Cooperativity Calculation: Calculate the cooperativity factor (alpha, α) using the formula: α = (Binary Kᴅ of PROTAC-E3) / (Ternary Kᴅ of PROTAC-E3 in the presence of POI). An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase, which often correlates with potent degradation.[18]

Experimental_Workflow Experimental Workflow for PROTAC Linker Optimization cluster_workflow Experimental Workflow for PROTAC Linker Optimization Synthesis Synthesize Library (PEG, Alkyl, Rigid Linkers) Degradation_Assay Cell-based Degradation Assay (Western Blot / HiBiT) Synthesis->Degradation_Assay Determine_Potency Calculate DC50 & Dmax Degradation_Assay->Determine_Potency Biophysical_Assay Biophysical Analysis (SPR / ITC) Determine_Potency->Biophysical_Assay Potent Hits Determine_Cooperativity Calculate Cooperativity (α) Biophysical_Assay->Determine_Cooperativity Lead_Selection Lead PROTAC Selection Determine_Cooperativity->Lead_Selection

Workflow for evaluating PROTAC linker efficiency.

Conclusion and Future Outlook

The linker component of a PROTAC is a critical driver of its biological activity. While flexible PEG-based linkers like this compound serve as effective and synthetically accessible starting points, this guide highlights that alternative strategies are essential tools for optimizing degrader performance. The choice between alkyl, rigid, and hybrid linkers profoundly impacts a PROTAC's physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[7]

There is no universally optimal linker; the ideal choice is context-dependent, requiring empirical optimization for each POI and warhead pair.[8] A systematic approach that combines rational design, library synthesis, and a suite of orthogonal biological and biophysical assays is paramount for developing next-generation degraders with superior potency, selectivity, and drug-like properties.

Linker_Properties Logical Comparison of Linker Properties cluster_props Logical Comparison of Linker Properties Linker_Type Linker Type PEG PEG / Flexible Alkyl Alkyl / Hybrid Rigid Rigid / Constrained Solubility Solubility PEG->Solubility + Flexibility Flexibility PEG->Flexibility + Alkyl->Solubility - Alkyl->Flexibility + Rigid->Flexibility - Conformation Conformational Control Rigid->Conformation + Properties Key Properties Permeability Cell Permeability Solubility->Permeability Potency Potency (DC50) Flexibility->Potency Conformation->Potency Selectivity Selectivity Conformation->Selectivity Outcome Performance Outcome

Relationship between linker type and performance.

References

Assessing the in-vitro stability of the amide bond in N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems, the linker connecting the targeting moiety to the effector payload is a critical determinant of efficacy and safety. The stability of this linker, especially the commonly employed amide bond, directly influences the pharmacokinetic and pharmacodynamic properties of the entire conjugate. This guide provides a comparative assessment of the in-vitro stability of the amide bond in N-Ethyl-N-methylpropionamide-PEG1-Br, a frequently utilized PEG-based linker, and offers insights into its performance relative to other linker technologies.

Comparative Stability of Amide-Containing Linkers

The in-vitro stability of an amide bond is not absolute and is highly dependent on the chemical environment and the presence of enzymatic activity. For this compound, its stability profile is influenced by the N,N-disubstituted amide and the proximal PEG chain. The following table summarizes the expected stability of this linker in key in-vitro assays compared to alternative linker structures.

Linker TypeIn-Vitro AssayExpected Stability of this compoundComparison with AlternativesRationale for Stability Profile
This compound Plasma Stability High More stable than ester-based linkers; comparable to other N,N-disubstituted amide linkers.The N,N-disubstitution sterically hinders enzymatic hydrolysis by plasma proteases and carboxylesterases.[1]
Liver Microsomal Stability Moderate to High Potentially more stable than amides with adjacent stereocenters prone to enzymatic recognition. Stability can be influenced by the overall molecule's properties.The tertiary amide is generally resistant to CYP450-mediated metabolism. However, the overall structure of the PROTAC can influence its interaction with metabolic enzymes.[2][3]
pH Stability (Acidic/Basic) High Generally more stable than esters and certain strained cyclic amides under both acidic and basic conditions.[4][5]Amide bonds are inherently stable to hydrolysis except under harsh acidic or basic conditions. The N,N-disubstitution offers no significant additional protection against chemical hydrolysis compared to secondary amides.[6][7]
Alternative: Ester-Based Linker Plasma Stability N/ALower Ester bonds are significantly more susceptible to hydrolysis by plasma esterases.
Alternative: Secondary Amide Linker Liver Microsomal Stability N/APotentially Lower Secondary amides can be more susceptible to enzymatic cleavage than sterically hindered tertiary amides.
Alternative: Alkyl Chain Linker Overall Stability N/AVery High (Chemically) Lacks a readily hydrolyzable functional group, but may impact solubility and pharmacokinetic properties.

Experimental Protocols for Stability Assessment

To empirically determine the in-vitro stability of this compound within a specific molecular construct, the following experimental protocols are recommended.

Plasma Stability Assay

Objective: To assess the hydrolytic stability of the amide bond in the presence of plasma enzymes.

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 1-5 µM in fresh plasma (human, rat, or mouse). Incubate at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Terminate the reaction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t½).

Liver Microsomal Stability Assay

Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s.[8][9]

Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a working solution of liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of the cofactor NADPH.

  • Incubation: Pre-warm the microsomal solution and the test compound at 37°C. Initiate the metabolic reaction by adding NADPH. The final incubation mixture should contain the test compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and NADPH in a phosphate buffer.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis: Determine the in-vitro half-life (t½) and calculate the intrinsic clearance (Clint).[9]

Chemical Stability Assay (pH)

Objective: To assess the stability of the amide bond under various pH conditions.[11]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Add the test compound to each buffer at a final concentration of 1-5 µM and incubate at a controlled temperature (e.g., 37°C).

  • Time Points: Collect samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Directly analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH condition to assess the rate of degradation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of linker stability, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound (e.g., PROTAC) IncubatePlasma Incubate with Plasma TestCompound->IncubatePlasma Add to Matrix IncubateMicrosomes Incubate with Microsomes + NADPH TestCompound->IncubateMicrosomes Add to Matrix IncubateBuffers Incubate in Buffers TestCompound->IncubateBuffers Add to Matrix Plasma Plasma Plasma->IncubatePlasma Microsomes Liver Microsomes Microsomes->IncubateMicrosomes Buffers pH Buffers Buffers->IncubateBuffers Quench Quench Reaction (Acetonitrile) IncubatePlasma->Quench Time Points IncubateMicrosomes->Quench Time Points IncubateBuffers->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (% Remaining, t½) LCMS->Data

Caption: Workflow for in-vitro stability assessment of amide linkers.

G PROTAC Intact PROTAC (Target Binder - Linker - E3 Ligase Ligand) Degraded Degraded PROTAC (Inactive Metabolites) PROTAC->Degraded Metabolic Instability (Amide Bond Cleavage) Ternary Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Ubiquitination Target Ubiquitination Ternary->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedTarget Degraded Target Protein Proteasome->DegradedTarget

Caption: Impact of linker instability on the PROTAC signaling pathway.

G Relative In-Vitro Stability of Common Linker Moieties cluster_high High Stability cluster_moderate Moderate Stability cluster_low Low Stability Alkyl Alkyl Chain TertiaryAmide N-Ethyl-N-methylpropionamide (Tertiary Amide) SecondaryAmide Secondary Amide Ester Ester

Caption: Logical comparison of linker stability.

References

The Crucial Crossroads: How PROTAC Linker Length and Composition Dictate Ternary Complex Formation and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The effectiveness of a PROTAC hinges on the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] At the heart of this molecular matchmaking lies the linker, a chemical bridge connecting the POI-binding and E3 ligase-binding moieties. The length and chemical composition of this linker are not mere design afterthoughts; they are critical determinants of a PROTAC's success, profoundly influencing ternary complex formation, stability, and ultimately, the efficiency of protein degradation.[2][]

This guide provides a comparative analysis of the impact of linker length and composition on ternary complex formation, supported by experimental data. We delve into the quantitative effects of varying linker parameters and provide detailed methodologies for key experiments to aid researchers in the rational design and optimization of novel PROTACs.

The Balancing Act: Impact of Linker Length on Ternary Complex Formation and Protein Degradation

The length of the linker is a critical parameter that must be finely tuned to achieve optimal degradation. A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1] Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1] The ideal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced stability.[4]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical validation. Below, we summarize quantitative data from studies evaluating the impact of linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data summarized from a study on TBK1 degradation.[5][6]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Data summarized from a study on ERα degradation.[6][7]

Table 3: Impact of Linker Length on Degradation of p38α

PROTAC SeriesLinker Length (atoms)Degradation Efficacy
NR-3 series15-17Optimal Degradation
Shorter Linkers< 15Poor Degradation
Data summarized from a study on p38α degradation.[8]

More Than a Spacer: The Influence of Linker Composition

The chemical makeup of the linker also plays a pivotal role in a PROTAC's performance. The two most common types of flexible linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[9]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule.[9][10] Their flexibility can allow for the adoption of conformations that shield the polar surface area of the PROTAC, potentially enhancing cell permeability.[10]

  • Alkyl Chains: These are hydrophobic linkers that provide a high degree of conformational flexibility.[9] While synthetically accessible, their hydrophobicity can sometimes negatively impact solubility.[9] Recent studies suggest that at matched lipophilicity, alkyl-linked PROTACs may exhibit better membrane permeability compared to their PEGylated counterparts.[]

Rigid linkers, such as those containing aromatic rings or cyclic structures, are also employed to restrict the conformational flexibility of the PROTAC, which can pre-organize the molecule into an active conformation that favors ternary complex formation.[9]

Table 4: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Cyclohexane)PROTAC with Rigid LinkerEnhanced degradation
Data summarized from a study on AR degradation.[6]

Table 5: Impact of Linker Composition on CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation
Data summarized from a study on CRBN degradation.[5]

Visualizing the Process: From Mechanism to Workflow

To better understand the intricate processes involved in PROTAC-mediated degradation and the experimental strategies for their evaluation, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex binds PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying Linker Length & Composition) Synthesis Chemical Synthesis Design->Synthesis ITC Isothermal Titration Calorimetry (ITC) (Binary & Ternary Binding, Cooperativity) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) Synthesis->SPR NanoBRET NanoBRET/TR-FRET (Ternary Complex Formation in Cells) Synthesis->NanoBRET WesternBlot Western Blot (Protein Degradation - DC50, Dmax) NanoBRET->WesternBlot CellViability Cell Viability Assay (Functional Outcome) WesternBlot->CellViability Analysis Analyze Data & Determine Structure-Activity Relationship (SAR) CellViability->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: Experimental workflow for evaluating PROTAC linker efficacy.

Linker_Logic Start PROTAC Design Goal: Optimize Ternary Complex Formation LinkerLength Is Linker Length Optimal? Start->LinkerLength TooShort Too Short: Steric Hindrance, No Ternary Complex LinkerLength->TooShort No TooLong Too Long: Unstable/Flexible Complex, Inefficient Ubiquitination LinkerLength->TooLong No OptimalLength Optimal Length: Stable & Productive Ternary Complex LinkerLength->OptimalLength Yes TooShort->Start Redesign TooLong->Start Redesign LinkerComp Is Linker Composition Suitable? OptimalLength->LinkerComp PoorSol Poor Solubility/ Permeability LinkerComp->PoorSol No GoodProps Good Physicochemical Properties LinkerComp->GoodProps Yes PoorSol->Start Redesign End Efficient Protein Degradation GoodProps->End

Caption: The logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

To ensure the reproducibility and standardization of results, detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions and determining cooperativity.[1]

  • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

  • Materials:

    • Purified target protein

    • Purified E3 ligase complex (e.g., VCB complex for VHL)

    • PROTAC of interest

    • ITC instrument (e.g., MicroCal PEAQ-ITC)

    • Dialysis buffer (ensure all components are in a matched buffer)[1]

  • Protocol:

    • Determine Binary Binding Affinities:

      • PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution (10-20 times the E3 ligase concentration) into the E3 ligase solution (~10-20 µM) in the ITC cell.[1] Analyze the data using a one-site binding model to determine KD1.

      • PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC into the target protein solution to determine KD2.[1]

    • Determine Ternary Binding Affinity (KD,ternary):

      • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

      • Titrate the PROTAC solution into this pre-formed binary complex.

      • Analyze the data to determine the apparent KD for ternary complex formation.[1]

    • Cooperativity Calculation:

      • The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary.[1]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of the kinetics (association and dissociation rates) of biomolecular interactions.[11][12]

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip

    • Immobilization reagents

    • Purified, tagged E3 ligase

    • Purified target protein

    • PROTAC of interest

    • Running buffer

  • Protocol:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd) and affinity (KD).[13]

    • Ternary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the target protein over the immobilized E3 ligase.[12] This measures the kinetics and affinity of the ternary complex formation.

    • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants. Cooperativity can be calculated from the binary and ternary KD values.[13]

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the detection and characterization of ternary complex formation within a physiological cellular environment.[14][15]

  • Objective: To measure PROTAC-induced ternary complex formation in live cells.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component.[1]

    • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.[1]

    • PROTAC of interest

  • Protocol:

    • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.[1]

    • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[1]

    • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

    • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[1]

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[1]

Western Blotting for Protein Degradation Quantification

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[8]

  • Objective: To determine the DC50 and Dmax of a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell lysis buffer (e.g., RIPA buffer)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

    • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

    • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[6]

Conclusion

The linker component of a PROTAC is a critical determinant of its efficacy, playing a far more complex role than a simple spacer. Both the length and chemical composition of the linker must be meticulously optimized to promote the formation of a stable and productive ternary complex. This guide provides a framework for understanding these crucial structure-activity relationships and offers detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders. Through systematic evaluation and a multi-faceted experimental approach, the "undruggable" proteome is becoming increasingly accessible, heralding a new era of targeted therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Ethyl-N-methylpropionamide-PEG1-Br, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

A specific Safety Data Sheet (SDS) for this compound indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its classification as a halogenated organic compound, it requires disposal as hazardous waste. Halogenated solvents are often subject to specific disposal regulations, including incineration at a licensed facility, and can be more costly to dispose of than non-halogenated waste[2][3].

Key Hazard Information:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1)
Chronic aquatic toxicity (Category 1)

Data sourced from the this compound Safety Data Sheet[1].

II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended PPE:

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.
Body Protection A laboratory coat, long-sleeved shirt, and long pants to prevent skin contact.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols or dusts are generated.

III. Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Step 1: Segregation of Waste

Proper segregation is critical. Do not mix this compound with non-halogenated chemical waste. This compound must be collected in a designated container for halogenated organic waste[4][5].

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible and leak-proof container with a secure screw-top cap[3]. The container must be in good condition.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list the full chemical name: "this compound"[4]. Include the date when the first waste is added.

Step 3: Waste Collection

  • Transfer the waste material into the designated, labeled container in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the waste container closed at all times, except when adding waste[2][4].

Step 4: Storage of Waste Container

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated[2].

  • Do not store more than 55 gallons of hazardous waste in your laboratory area[4].

Step 5: Arranging for Disposal

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal[6].

  • Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will likely be incineration at an approved facility[5].

Experimental Protocols Cited:

While no specific experimental protocols for this exact compound's disposal are published, the procedures outlined are based on standard laboratory practices for the disposal of halogenated organic compounds as detailed in various safety guidelines[2][3][4][5].

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team or EHS department.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1].

    • If on Skin: Wash skin thoroughly with soap and water. Remove contaminated clothing[1].

    • If in Eyes: Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • If Inhaled: Move the person to fresh air.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal cluster_emergency Emergency PPE Don Appropriate PPE Segregate Segregate Halogenated Waste PPE->Segregate Ensure safety Container Select & Label Container Segregate->Container Prepare for collection Collect Collect Waste in Fume Hood Container->Collect Ready for waste Store Store in Satellite Area Collect->Store Secure waste ArrangeDisposal Arrange Professional Disposal Store->ArrangeDisposal Final step Spill Spill Occurs FirstAid Administer First Aid Spill->FirstAid If exposed EmergencyResponse Contact EHS/Emergency Services Spill->EmergencyResponse For large spills

References

Personal protective equipment for handling N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of N-Ethyl-N-methylpropionamide-PEG1-Br. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the necessary equipment. Anyone involved in the handling, compounding, or shipping of this hazardous drug must wear appropriate PPE.[1]

Protection Type Specific PPE Standard/Requirement Rationale
Hand Protection Double-layered, powder-free nitrile or neoprene gloves.[2]ASTM D6978 (or successor) compliant chemotherapy gloves are recommended.[2]Provides robust protection against chemical splashes and permeation. Double gloving is a best practice for handling potentially hazardous compounds.
Body Protection Disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves, a back closure, and tight-fitting cuffs.[1][2]Gown should be designated for hazardous drug handling and not worn in other areas.[1]Prevents skin contact with the compound. The back closure and specific material offer superior protection compared to standard lab coats.[2]
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]Goggles should meet ANSI Z87.1 standards.[3]Protects against splashes, aerosols, and accidental eye contact. A face shield offers an additional layer of protection for the entire face.[1][3]
Respiratory Protection A NIOSH-approved respirator may be required based on a risk assessment, especially when handling powders or generating aerosols.Consult your institution's environmental health and safety (EHS) office for respirator selection and fit-testing requirements.[3]Protects against inhalation of the compound, which can be a primary route of exposure.
Head and Foot Protection Disposable bouffant cap and shoe covers.[1][4]Ensure complete coverage of hair and shoes.Prevents contamination of personal clothing and the laboratory environment.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

2. Step-by-Step Handling Procedure:

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Prepare Workspace: Lay down absorbent, disposable bench paper in the fume hood to contain any potential spills.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the substance.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate decontaminating solution.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, face shield, goggles, shoe covers, bouffant cap). Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as halogenated organic waste.[7]

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound (e.g., pipette tips, centrifuge tubes, bench paper, contaminated PPE) should be placed in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, clearly labeled hazardous waste container for halogenated organic liquids.

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) should be placed in a designated sharps container.

2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[8]

IV. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, use a spill kit to absorb the material. Place the absorbed material in a sealed container for disposal. If the spill is large, evacuate the area and contact your institution's EHS department immediately.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Fume Hood Workspace prep_ppe->prep_workspace handle_compound Weigh and Prepare Compound prep_workspace->handle_compound handle_reaction Conduct Experiment handle_compound->handle_reaction emergency Emergency Event (Spill, Exposure) handle_compound->emergency cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate handle_reaction->emergency cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_decontaminate->emergency cleanup_dispose Store for EHS Pickup cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for safe handling and disposal of the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.